2,3,5,6-Tetrachloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, ethanol, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2009. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBKZJZAHWCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027467 | |
| Record name | 2,3,5,6-Tetrachloropyridine | |
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Molecular Weight |
216.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA] | |
| Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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| Record name | 2,3,5,6-Tetrachloropyridine | |
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Boiling Point |
250.5 °C | |
| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Solubility |
Very soluble in ether, ethanol, petroleum ether | |
| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Vapor Pressure |
0.00606 [mmHg] | |
| Record name | 2,3,5,6-Tetrachloropyridine | |
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CAS No. |
2402-79-1, 33752-16-8 | |
| Record name | 2,3,5,6-Tetrachloropyridine | |
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| Record name | 2,3,5,6-Tetrachloropyridine | |
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| Record name | Tetrachloropyridine | |
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| Record name | 2402-79-1 | |
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| Record name | Pyridine, 2,3,5,6-tetrachloro- | |
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| Record name | 2,3,5,6-tetrachloropyridine | |
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| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Melting Point |
90.5 °C | |
| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrachloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its chemical stability and reactivity make it a versatile building block in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis methodologies, and key applications. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Visual diagrams illustrating synthetic pathways and its role as a chemical intermediate are also included.
Chemical Structure and Identifiers
This compound is a solid, white to light yellow crystalline substance with a camphor-like odor.[3][4][5] It is characterized by a pyridine ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 2402-79-1[1][3] |
| Molecular Formula | C₅HCl₄N[1][3] |
| Molecular Weight | 216.87 g/mol [1] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)Cl[3] |
| InChI | InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H[3][6] |
| InChIKey | FATBKZJZAHWCSL-UHFFFAOYSA-N[3][6] |
| Synonyms | Pyridine, 2,3,5,6-tetrachloro-; Symtet; Tetrachloropyridine, 2,3,5,6-[4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, application in synthesis, and understanding its environmental fate.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 90.5 °C[3][7] |
| Boiling Point | 250.5 °C[3] |
| Vapor Pressure | 0.00606 mmHg at 25 °C[3] |
| Solubility | Very soluble in ether, ethanol, petroleum ether.[3] Water solubility: 29.4-30.2 mg/L at 25 °C.[8] |
| LogP (Octanol/Water Partition Coefficient) | 3.32[3][4] |
| pKa | -0.80[3][4] |
| Appearance | White to light yellow solid with a camphor-like odor.[3][4] |
| Flash Point | 188 °C[4] |
| Density | 1.7 ± 0.1 g/cm³[7] |
Synthesis of this compound
The industrial production of this compound is achieved through several synthetic routes, including liquid-phase chlorination, addition cyclization, and gas-phase catalytic chlorination.[9] Key laboratory and industrial-scale syntheses are detailed below.
Synthesis from Pyridine
A common laboratory-scale synthesis involves the direct chlorination of pyridine.
Caption: Synthesis of this compound from Pyridine.
Experimental Protocol: In a reaction vessel under a nitrogen atmosphere, 4.0g (50mmol) of pyridine is dissolved in 20ml of carbon tetrachloride and cooled to 0°C.[9] While maintaining the internal temperature below 20°C, 52.5g (500mmol) of sulfur dichloride in 5ml of carbon tetrachloride is added dropwise.[9] Following the addition, the mixture is heated to reflux (approximately 71-80°C) and maintained for 6-8 hours.[9] After cooling to room temperature, the solid is removed by filtration. The filtrate is neutralized with a 20% sodium hydroxide (B78521) solution, and the organic phase is separated, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.[9]
Synthesis from Pentachloropyridine (B147404)
An alternative method involves the selective dechlorination of pentachloropyridine.
Caption: Synthesis from Pentachloropyridine.
Experimental Protocol: Pentachloropyridine is reacted with approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine in a suitable solvent.[10] The solvent can be an alkylnitrile (such as acetonitrile), an alkylsulfoxide, or a mixture thereof with water.[10] The reaction is carried out in the presence of an ammonium salt of an organic or inorganic acid.[10] This process facilitates the selective removal of the chlorine atom at the 4-position.
Reactivity and Chemical Behavior
This compound is a stable compound under normal temperature and pressure.[4] However, it undergoes decomposition when heated to high temperatures, emitting toxic fumes of chlorides and nitrogen oxides.[3] It is incompatible with strong oxidizing agents and strong reducing agents.[4] The electron-withdrawing nature of the four chlorine atoms makes the pyridine ring susceptible to nucleophilic substitution reactions, which is a key aspect of its utility in synthesis.
Applications in Synthesis
The primary industrial application of this compound is as a key intermediate in the production of pesticides.[1][2][3]
Caption: Role as a Chemical Intermediate.
Its structure allows for the modification of chemical properties, making it an essential building block for developing new agrochemical formulations to enhance crop protection.[1] Beyond agriculture, it also finds use in the pharmaceutical industry and in the synthesis of fine chemicals.[1][11]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While the raw spectra are not reproduced here, sources for this information are available. ChemicalBook provides access to ¹H NMR, IR, and Mass spectra for this compound.[12] The National Institute of Standards and Technology (NIST) WebBook also serves as a valuable resource for its chemical structure and other related data.[6]
Safety and Toxicology
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[4][13] In high-dose animal studies, it has been observed to cause fatty liver degeneration and kidney injury.[5][14] It is also toxic to aquatic organisms with long-lasting effects.[13] Due to its potential for environmental persistence, with photodegradation being the primary removal mechanism, careful handling and disposal are necessary.[8]
Conclusion
This compound is a chemical compound of significant industrial importance, primarily due to its role as a precursor in the synthesis of widely used pesticides. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for chemists in both industrial and academic research. A thorough understanding of its reactivity, spectroscopic characteristics, and safety profile is essential for its effective and safe utilization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tera.org [tera.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [anmochem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 11. This compound | 2402-79-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. This compound(2402-79-1) 1H NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
2,3,5,6-tetrachloropyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,5,6-tetrachloropyridine, a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its primary applications and toxicological profile.
Core Data Summary
This compound, a chlorinated derivative of pyridine (B92270), is a white crystalline solid at room temperature.[1][2] It is primarily utilized as a chemical intermediate in the production of various agrochemicals and pharmaceuticals.[2][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 2402-79-1 |
| Molecular Formula | C₅HCl₄N |
| Molecular Weight | 216.88 g/mol [4] |
| Melting Point | 90.5 °C[1][5] |
| Boiling Point | 251.6 °C[5] |
| Density | 1.7 ± 0.1 g/cm³[4] |
| Vapor Pressure | 0.02 mmHg at 25 °C[5] |
| Water Solubility | 29.4-30.2 mg/L at 25 °C[5] |
| Log Kow | 3.32[1] |
| Appearance | White crystalline solid[1][2] |
| Odor | Camphor-like[1] |
Toxicological Data
Toxicological data is crucial for handling and safety assessments. The following table summarizes key toxicity values for this compound.
| Test | Species | Route | Value |
| LD₅₀ | Rat (male) | Oral | 1414 mg/kg[6] |
| LD₅₀ | Rat (female) | Oral | 1182 mg/kg[6] |
| LD₅₀ | Mouse (female) | Intraperitoneal | 1150 mg/kg[6] |
| LC₅₀ (4h) | Rat | Inhalation | > 98,000 mg/m³[7] |
| Eye Irritation | Rabbit | - | Very slight conjunctival irritation[6] |
| Skin Irritation | Rabbit | - | Slight redness after repeated application[6] |
Experimental Protocols
Several methods for the synthesis of this compound have been developed. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis from Pentachloropyridine (B147404)
This protocol describes the dechlorination of pentachloropyridine to yield this compound.
Materials:
-
Pentachloropyridine
-
Zinc powder
-
Ammonium (B1175870) salt (e.g., ammonium chloride)
-
Solvent (e.g., alkylnitrile such as acetonitrile, or a mixture with water)[8]
Procedure:
-
In a reaction vessel, dissolve pentachloropyridine in the chosen solvent.[8]
-
Add an ammonium salt to the mixture.[8]
-
Gradually add zinc powder to the reaction mixture. The amount of zinc should be approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine.[8]
-
Heat the reaction mixture and maintain it at a temperature suitable for the chosen solvent system, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove any unreacted zinc and other solid byproducts.
-
The filtrate, containing the product, can be further purified by crystallization, distillation, or chromatography to isolate pure this compound.[9]
Protocol 2: Synthesis from Pyridine via Liquid-Phase Chlorination
This method involves the direct chlorination of pyridine in a liquid phase.
Materials:
-
Pyridine
-
Chlorinating agent (e.g., sulfur dichloride)
-
Solvent (e.g., carbon tetrachloride)
-
Nitrogen gas
-
Sodium hydroxide (B78521) solution (20%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve pyridine in carbon tetrachloride.[10]
-
Cool the mixture to 0 °C using an ice bath.[10]
-
Slowly add the chlorinating agent (sulfur dichloride) dropwise, ensuring the internal temperature remains below 20 °C.[10]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 71-80 °C) and maintain for 6-8 hours.[10]
-
Cool the reaction mixture to room temperature and filter to remove any solid precipitates.[10]
-
Neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution.[10]
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.[10]
-
The crude product can be purified by column chromatography to yield pure this compound.[10]
Applications and Significance
This compound is a crucial intermediate in the synthesis of several commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3]
Agrochemical Synthesis
The primary application of this compound is in the production of pesticides.[2] It is a key precursor for the synthesis of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][11] The high demand for these crop protection agents drives the market for this compound.
Pharmaceutical and Chemical Research
In the pharmaceutical sector, this compound serves as a building block for the development of new therapeutic agents, particularly those with antimicrobial properties.[2][3] Its stable and reactive nature also makes it a valuable tool for researchers in medicinal chemistry and material science, facilitating various chemical transformations.[2]
Visualized Workflows and Pathways
To better illustrate the relationships and processes involving this compound, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Role of this compound as a key intermediate.
References
- 1. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dataintelo.com [dataintelo.com]
- 4. This compound [anmochem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. tera.org [tera.org]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 9. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]
A Technical Guide to the Biological Effects and Toxicological Profile of 2,3,5,6-Tetrachloropyridine
Abstract
2,3,5,6-Tetrachloropyridine (TCPy) is a chlorinated heterocyclic compound primarily recognized as the principal metabolite of the organophosphate insecticide chlorpyrifos (B1668852). Its presence in biological and environmental systems is a key indicator of chlorpyrifos exposure. While a definitive, singular mechanism of action for TCPy is not as extensively characterized as that of its parent compound, its biological activity is of significant interest due to its widespread detection and inherent toxicity. This document provides a comprehensive overview of the known biological effects of TCPy, synthesizing data on its formation, toxicological profile, and potential mechanisms of action. It is intended for researchers, toxicologists, and drug development professionals investigating chlorinated aromatic compounds and their impact on biological systems.
Introduction: Formation and Significance
This compound is formed in biological systems and the environment through the hydrolysis of chlorpyrifos. This conversion, which can be mediated by enzymes such as phosphotriesterases, cleaves the diethyl-thiophosphate group from the pyridine (B92270) ring of chlorpyrifos. Due to its greater stability and persistence compared to the parent insecticide, TCPy serves as a reliable biomarker for assessing human and environmental exposure to chlorpyrifos. Its detection in urine, soil, and water samples is a common method for monitoring chlorpyrifos contamination and metabolic breakdown.
Caption: Metabolic pathway of chlorpyrifos to this compound.
Toxicological Profile and Potential Mechanisms of Action
The toxicity of this compound has been observed across a range of organisms, from soil microbes to aquatic species. While it does not exhibit the acute neurotoxicity associated with the acetylcholinesterase inhibition of its parent compound, chlorpyrifos, TCPy possesses its own distinct toxicological properties. The primary effects are often linked to its chemical nature as a chlorinated aromatic compound.
Potential Mechanisms Include:
-
Disruption of Microbial Communities: TCPy has been shown to negatively impact soil microbial populations. It can inhibit crucial biogeochemical processes, such as nitrification, by affecting the growth and activity of sensitive microorganisms like ammonia-oxidizing bacteria.
-
General Cytotoxicity: As a lipophilic molecule, TCPy may accumulate in cell membranes, disrupting their structure and function. This can lead to impaired transport, altered signaling, and a general loss of cellular integrity.
-
Uncoupling of Oxidative Phosphorylation: Some chlorinated phenols and related compounds are known to act as uncouplers, disrupting the proton gradient across the inner mitochondrial membrane. This dissipates the energy that would otherwise be used for ATP synthesis, leading to cellular energy depletion. While not definitively proven for TCPy, it remains a plausible mechanism of toxicity given its chemical structure.
-
Oxidative Stress: The metabolism of chlorinated aromatic compounds can sometimes lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.
Quantitative Toxicological Data
The following table summarizes available quantitative data on the toxic effects of this compound on various biological systems.
| Organism/System | Endpoint | Value | Reference |
| Soil Microbial Community | Nitrification Inhibition | IC50: ~5 mg/kg soil | (Fenn et al., 1995) - Note: This is an approximation from graphical data, specific value may vary. |
| Vibrio qinghaiensis sp.-Q67 | Bioluminescence | EC50 (15 min): 1.83 mg/L | (Wang et al., 2012) |
| Green Algae (Scenedesmus) | Growth Inhibition | EC50 (96 h): ~1.5 mg/L | (Yang et al., 2006) |
| Human Cell Lines (General) | Cytotoxicity | Varies by cell type (µM range) | General toxicological literature suggests micromolar range toxicity for similar compounds. |
Experimental Protocols
Protocol for Assessing Nitrification Inhibition in Soil
This protocol provides a framework for evaluating the impact of this compound on soil nitrification potential.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a site with no recent pesticide application.
-
Sieve the soil (2 mm mesh) to remove large debris and homogenize.
-
Adjust soil moisture to 50-60% of water-holding capacity and pre-incubate for 7 days at 25°C to stabilize microbial activity.
-
-
Experimental Setup:
-
Weigh 50 g portions of the pre-incubated soil into 250 mL flasks.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Spike the soil samples with the TCPy solution to achieve a range of concentrations (e.g., 0, 1, 5, 10, 50 mg/kg). Include a solvent-only control.
-
Allow the solvent to evaporate in a fume hood.
-
Amend each flask with an ammonium (B1175870) source, such as (NH₄)₂SO₄, to a final concentration of 100 mg N/kg soil.
-
-
Incubation and Sampling:
-
Cover the flasks with perforated paraffin (B1166041) film to allow gas exchange while minimizing moisture loss.
-
Incubate at 25°C in the dark for 28 days.
-
At specified time points (e.g., 0, 7, 14, 21, 28 days), destructively sample triplicate flasks from each treatment group.
-
-
Analysis:
-
Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using a 2 M KCl solution.
-
Quantify the concentrations of NH₄⁺ and NO₃⁻ using a colorimetric method on a spectrophotometer or an automated flow-injection analyzer.
-
Calculate the net nitrification rate as the change in NO₃⁻ concentration over time.
-
Determine the inhibition concentration (e.g., IC50) by plotting the nitrification rate against the TCPy concentration.
-
Caption: Experimental workflow for assessing soil nitrification inhibition.
Concluding Remarks
The biological activity of this compound is primarily understood through the lens of its role as a persistent metabolite of chlorpyrifos and its observed ecotoxicological effects. While it lacks the specific acetylcholinesterase-inhibiting action of its parent compound, TCPy exerts its own toxicity, likely through more generalized mechanisms such as membrane disruption, inhibition of microbial processes, and potentially the uncoupling of oxidative phosphorylation. The data clearly indicates that it is a biologically active molecule that can impact non-target organisms. Future research should focus on elucidating its specific molecular targets to better understand its toxicological profile and differentiate its effects from those of chlorpyrifos.
Caption: High-level overview of potential toxicological pathways for TCPy.
Spectroscopic Profile of 2,3,5,6-Tetrachloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, quality control, and methodological development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm its unique symmetrical structure.
¹H NMR Data
Due to the symmetrical substitution pattern of this compound, with chlorine atoms at the 2, 3, 5, and 6 positions, the single proton at the C4 position gives rise to a singlet in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | Singlet | 1H | H-4 |
Note: The exact chemical shift can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2, C-6 |
| ~140 | C-4 |
| ~125 | C-3, C-5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic ring and the carbon-chlorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1550-1400 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| ~850-550 | Strong | C-Cl stretching vibrations |
Note: The table provides approximate ranges for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) ionization is a common method.
The mass spectrum is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of four chlorine atoms. The relative abundance of the isotopic peaks can be predicted based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
| m/z | Relative Intensity (%) | Assignment |
| 215 | ~77 | [M]⁺ (containing four ³⁵Cl) |
| 217 | 100 | [M+2]⁺ (containing three ³⁵Cl and one ³⁷Cl) |
| 219 | ~49 | [M+4]⁺ (containing two ³⁵Cl and two ³⁷Cl) |
| 221 | ~11 | [M+6]⁺ (containing one ³⁵Cl and three ³⁷Cl) |
| 223 | ~1 | [M+8]⁺ (containing four ³⁷Cl) |
Note: The relative intensities are approximate and can vary. The base peak is typically the [M+2]⁺ ion.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol (Electron Impact - GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
Data Acquisition:
-
Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer.
-
The compound is vaporized and separated from the solvent and any impurities on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Solubility Profile of 2,3,5,6-Tetrachloropyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrachloropyridine in various organic solvents. This information is critical for a range of applications, including chemical synthesis, formulation development, and environmental fate studies. This compound is a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and assessing its environmental impact.
Quantitative Solubility Data
This compound, a crystalline solid at room temperature, generally exhibits greater solubility in organic solvents compared to aqueous media.[1] While comprehensive quantitative data across a wide range of organic solvents is not extensively published in a single source, this guide compiles available information to provide a comparative reference.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 25 | 29.4 - 30.2[3] |
| Water | 20 | 22.6[3] |
Qualitative Solubility in Organic Solvents:
General literature indicates that this compound is qualitatively described as:
-
Very Soluble in:
-
Generally more soluble in:
Quantitative data for the above-mentioned organic solvents, as well as for toluene (B28343) and methyl cyanide (acetonitrile), remains scarce in readily available literature. The "very soluble" designation typically implies a solubility of 100 g/L or greater, but experimental verification is essential for precise applications.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a solid in a solvent.
Shake-Flask Method: A Detailed Protocol
This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the solvent and the compound's properties.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, filter a clear aliquot of the supernatant through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents).
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
This in-depth guide serves as a valuable resource for professionals working with this compound. The provided data and protocols can aid in the efficient design and execution of chemical processes and research endeavors involving this important compound. Further experimental work is encouraged to establish a more comprehensive quantitative solubility profile across a broader range of organic solvents.
References
The Environmental Fate and Degradation of 2,3,5,6-Tetrachloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,3,5,6-tetrachloropyridine. The information is compiled from a variety of sources to support research and development activities related to this compound.
Introduction
This compound is a chlorinated heterocyclic compound primarily used as a chemical intermediate in the production of pesticides, such as chlorpyrifos (B1668852) and triclopyr.[1][2] Its production and use may lead to its release into the environment through various waste streams.[1] Understanding its environmental fate is crucial for assessing its potential impact and for the development of remediation strategies. This guide summarizes the current knowledge on its persistence, degradation pathways, and the methodologies used to study these processes.
Physicochemical Properties
The environmental behavior of this compound is governed by its physical and chemical properties. It is a white crystalline solid with a camphor-like odor.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅HCl₄N | |
| Molecular Weight | 216.87 g/mol | |
| Melting Point | 90.5 °C | [3] |
| Boiling Point | 251.6 °C | [3] |
| Water Solubility | 22.6 - 30.2 mg/L at 20-25 °C | [3] |
| Vapor Pressure | 6.1 x 10⁻³ mm Hg at 25 °C | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.32 - 3.627 | [2][3] |
| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | ~1500 (estimated) | [1][2] |
| Henry's Law Constant | 8.5 x 10⁻³ atm·m³/mol (estimated) | [1][2] |
The relatively low water solubility and high octanol-water partition coefficient suggest a tendency to partition into organic matter in soil and sediment.[1][2] The notable vapor pressure indicates that volatilization to the atmosphere is a significant environmental transport mechanism.[3]
Environmental Fate and Degradation Pathways
This compound is considered to be a persistent compound in the environment. Its degradation is slow, with photolysis being the primary mechanism of removal.[3]
Abiotic Degradation
Photodegradation:
Photodegradation is the most significant abiotic process for the removal of this compound from the environment.[3] The primary mechanism is believed to be reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.
-
In Air: The half-life of this compound in the atmosphere via direct photolysis is estimated to be approximately one week.[3] Photooxidation by hydroxyl radicals is a much slower process, with an estimated half-life of about 3 years.[3]
-
In Water: In aqueous environments, direct photolysis is also the main degradation route, with a reported half-life of about one year in a water column of 50 cm depth.[3]
While specific photodegradation products of this compound are not extensively documented, studies on similar chlorinated pyridines suggest that sequential dechlorination is the likely pathway, leading to the formation of trichloropyridines, dichloropyridines, and eventually pyridine, which can be further degraded.
Hydrolysis:
This compound is hydrolytically stable at environmentally relevant pH values (4, 7, and 9) and temperatures up to 70°C.[3] Studies have shown that less than 2% degradation occurs over 10 days under these conditions, indicating that hydrolysis is not a significant degradation pathway.[3]
Biotic Degradation
Aerobic Biodegradation:
This compound is resistant to aerobic biodegradation.[2] Studies on structurally similar dichloropyridines have shown very little mineralization over extended periods.[1]
Anaerobic Biodegradation:
There is evidence to suggest that this compound may be susceptible to anaerobic biodegradation through reductive dechlorination.[1][2] While specific studies on this compound are limited, research on the anaerobic degradation of its common breakdown product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has identified microbial consortia capable of dechlorination.[4][5] It is plausible that similar microbial processes could lead to the stepwise removal of chlorine atoms from the this compound molecule. The proposed initial step would be the removal of a chlorine atom to form a trichloropyridine isomer.
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation and environmental partitioning of this compound.
| Parameter | Medium | Condition | Value | Reference(s) |
| Photolysis Half-life | Air | Direct Photolysis | ~1 week | [3] |
| Air | Photooxidation | ~3 years | [3] | |
| Water (50 cm depth) | Direct Photolysis | ~1 year | [3] | |
| Hydrolysis | Water | pH 4, 7, 9 at 70°C | < 2% degradation in 10 days | [3] |
| Aerobic Biodegradation | Soil | - | Resistant | [1][2] |
| Soil Sorption Coefficient (Koc) | Soil | - | ~1500 L/kg | [1][2] |
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies relevant to the study of this compound.
Hydrolysis (based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.
Methodology:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A solution of this compound (of known concentration, not exceeding half its water solubility) is added to each buffer.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling: Aliquots are taken at specific time intervals.
-
Analysis: The concentration of this compound and any potential hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t₁/₂) is then calculated.
Soil Sorption/Desorption (based on OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.
Methodology:
-
Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.
-
Equilibrium Time Determination: A preliminary experiment is conducted to determine the time required for the adsorption equilibrium to be reached.
-
Adsorption Experiment: A known mass of soil is equilibrated with a solution of this compound of known concentration. The mixture is agitated for the predetermined equilibrium time.
-
Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Experiment: The soil from the adsorption experiment is re-suspended in a fresh solution without the test substance and agitated for the same equilibrium time to determine the extent of desorption.
-
Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. These are often normalized to the organic carbon content of the soil to give Koc values.
Ready Biodegradability (based on OECD Guideline 301)
Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.
Methodology:
-
Inoculum: An inoculum of mixed microorganisms is obtained, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.
-
Incubation: The test medium is inoculated and incubated under aerobic conditions in the dark or diffuse light at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured parameter to the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a "10-day window."
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for studying the degradation of this compound.
Caption: Proposed photodegradation pathway of this compound.
Caption: Postulated anaerobic biodegradation pathway via reductive dechlorination.
Caption: General experimental workflow for degradation studies.
Conclusion
This compound is a persistent organic compound whose primary route of environmental degradation is photolysis in both air and water. It is resistant to hydrolysis and aerobic biodegradation. While anaerobic biodegradation via reductive dechlorination is a potential pathway, it is expected to be a slow process. Due to its persistence and potential for long-range transport through the atmosphere, the environmental presence of this compound warrants continued monitoring and research, particularly into its specific degradation products and the microorganisms capable of its transformation. The standardized experimental protocols outlined in this guide provide a framework for conducting further studies to fill the existing knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Photodegradation of 2,3,5,6-Tetrachloropyridine in Water: A Technical Overview and Analysis of Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3,5,6-Tetrachloropyridine is a persistent organic pollutant whose primary environmental fate is governed by photodegradation. With a reported half-life of approximately one year in water, understanding its degradation pathways is crucial for environmental risk assessment and the development of remediation strategies. This technical guide synthesizes the available information on the photodegradation of this compound in aqueous environments. While direct experimental evidence detailing its specific degradation intermediates and final products is limited in the current scientific literature, this document extrapolates potential pathways based on the established photodegradation mechanisms of structurally similar chlorinated pyridines. This guide provides a summary of key quantitative data, a representative experimental protocol for studying aqueous photolysis of chlorinated aromatics, and visual representations of the hypothesized degradation pathways.
Introduction
This compound is primarily utilized as a chemical intermediate in the synthesis of various products.[1] Its presence in aquatic environments is a concern due to its potential persistence. The primary mechanism for the removal of this compound from the environment is photodegradation.[1] This process involves the absorption of light energy, leading to the chemical transformation of the molecule. While hydrolysis and biodegradation are considered slow and minor contributors to its natural attenuation, photolysis plays a significant role in its ultimate fate.[1]
Quantitative Data on Photodegradation
The available quantitative data on the photodegradation of this compound is sparse. The most cited value for its degradation in water is its half-life under direct photolysis conditions.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 1 year | Direct photolysis in water (50cm depth) | [1] |
Proposed Photodegradation Pathways
The initial step in the photodegradation process is likely the homolytic cleavage of a carbon-chlorine bond upon absorption of UV radiation, leading to the formation of a pyridinyl radical and a chlorine radical. This can be followed by a series of reactions, including hydrogen abstraction from water, substitution by hydroxyl radicals, and further dechlorination.
Two primary initial pathways are hypothesized:
-
Reductive Dechlorination: The pyridinyl radical abstracts a hydrogen atom from the water, resulting in the formation of trichloropyridine.
-
Hydrolytic Dechlorination (Hydroxylation): The pyridinyl radical reacts with water or hydroxyl radicals to form a chlorohydroxydichloropyridine intermediate.
These initial products can then undergo further degradation through sequential dechlorination and hydroxylation, ultimately leading to the opening of the pyridine (B92270) ring and mineralization to simpler inorganic compounds.
An alternative and concurrent pathway likely involves the initial hydroxylation of the tetrachloropyridine molecule, followed by subsequent dechlorination steps.
Representative Experimental Protocol: Aqueous Photolysis of a Chlorinated Aromatic Compound
As no specific experimental protocol for the photodegradation of this compound was found, a general and representative protocol for studying the aqueous photolysis of a chlorinated aromatic compound is provided below. This protocol is based on common methodologies cited in studies of similar compounds.
Objective: To determine the photodegradation rate and identify the major degradation products of a chlorinated aromatic compound in water under controlled UV irradiation.
Materials and Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for product identification
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration
-
Standard reference material of the chlorinated aromatic compound
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile and other solvents (HPLC grade)
-
pH meter and buffers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the chlorinated aromatic compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Preparation of Working Solutions: Spike the high-purity water with the stock solution to achieve the desired initial concentration of the compound. Prepare control solutions (without the compound) and dark control solutions (with the compound but protected from light).
-
Photoreaction:
-
Fill the quartz reaction vessels with the working solution.
-
Place the vessels in the photoreactor and start the magnetic stirrer.
-
Turn on the UV lamp to initiate the photodegradation reaction. Maintain a constant temperature throughout the experiment.
-
At predetermined time intervals, withdraw aliquots from the reaction vessels.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of the parent compound.
-
For the identification of degradation products, larger sample volumes may be required. These samples should be extracted and concentrated using SPE.
-
The concentrated extracts are then analyzed by GC-MS to identify the intermediate and final degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of irradiation time.
-
Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant and half-life.
-
Analyze the mass spectra from the GC-MS analysis to propose structures for the degradation products.
-
Conclusion and Future Research Directions
While it is established that photodegradation is the principal mechanism for the environmental removal of this compound in water, a significant knowledge gap exists regarding its specific degradation pathways and the identity of its transformation products. The proposed pathways in this guide, based on the behavior of analogous chlorinated pyridines, suggest that a combination of reductive dechlorination and hydroxylation reactions is likely to occur, leading to less chlorinated and more polar intermediates that may eventually undergo ring cleavage and mineralization.
To provide a more definitive understanding, future research should focus on:
-
Product Identification Studies: Conducting controlled laboratory photodegradation experiments of this compound in water and utilizing advanced analytical techniques such as high-resolution mass spectrometry to identify and quantify the intermediate and final degradation products.
-
Quantum Yield Determination: Measuring the quantum yield of this compound photodegradation in water to improve the accuracy of environmental fate models.
-
Influence of Water Matrix Components: Investigating the effects of dissolved organic matter, nitrate, and other common water constituents on the photodegradation rate and pathways, as these can act as photosensitizers or quenchers.
-
Toxicity of Degradation Products: Assessing the toxicity of the identified degradation products to aquatic organisms to fully evaluate the environmental risk associated with the photodegradation of this compound.
A more complete understanding of these aspects will enable more accurate environmental risk assessments and the development of more effective water treatment technologies for this persistent compound.
References
In-Depth Technical Guide: Thermal Decomposition Products of 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the thermal degradation of this compound is crucial for ensuring safety, controlling manufacturing processes, and assessing environmental impact. This document summarizes the expected decomposition products, outlines detailed experimental protocols for their analysis, and visualizes the potential decomposition pathways.
Core Executive Summary
Predicted Thermal Decomposition Products
Based on the thermal decomposition studies of related compounds, a qualitative and extrapolated quantitative summary of the expected thermal decomposition products of this compound is presented below. It is important to note that the precise yields are dependent on experimental conditions such as temperature, heating rate, and the presence of oxygen.
Table 1: Predicted Thermal Decomposition Products of this compound
| Product Category | Specific Products | Expected Temperature Range (°C) | Predicted Relative Abundance |
| Inorganic Gases | Hydrogen Chloride (HCl) | > 300 | High |
| Hydrogen Cyanide (HCN) | > 600 | Moderate to High | |
| Nitrogen Oxides (NOx) | > 500 (in presence of oxygen) | Moderate | |
| Carbon Monoxide (CO) | > 500 (in presence of oxygen) | Moderate to High | |
| Carbon Dioxide (CO2) | > 600 (in presence of oxygen) | High | |
| Chlorinated Pyridines | Trichloropyridines | 400 - 700 | Moderate |
| Dichloropyridines | 500 - 800 | Low to Moderate | |
| Monochloropyridines | 600 - 900 | Low | |
| Ring-Opening Products | Chlorinated Nitriles | > 650 | Low to Moderate |
| Cyanogen | > 650 | Low | |
| Dioxins and Furans | Polychlorinated Dibenzo-p-dioxins (PCDDs) | 300 - 600 | Trace (catalyst/precursor dependent) |
| Polychlorinated Dibenzofurans (PCDFs) | 300 - 600 | Trace (catalyst/precursor dependent) |
Experimental Protocols
To analyze the thermal decomposition products of this compound, a robust experimental setup and analytical methodology are required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for this purpose.
Sample Preparation
-
A small, accurately weighed sample of this compound (typically in the microgram to low milligram range) is placed in a quartz or platinum pyrolysis sample tube.
-
The sample should be a fine powder to ensure uniform heating.
-
For quantitative analysis, an internal standard can be added to the sample.
Pyrolysis
-
The sample tube is introduced into a pyrolyzer unit, which is directly coupled to the GC inlet.
-
The pyrolysis is performed under an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation, unless oxidative decomposition is being studied.
-
A typical pyrolysis temperature program would involve rapid heating (e.g., 20°C/ms) to a setpoint temperature and holding for a short duration (e.g., 10-30 seconds). A range of temperatures should be investigated to understand the temperature-dependent product formation.
Gas Chromatography (GC)
-
The volatile decomposition products are swept from the pyrolyzer into the GC column by the carrier gas.
-
A capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) should be used.
-
The GC oven temperature should be programmed to start at a low temperature (e.g., 40°C) to trap volatile products at the head of the column, followed by a ramp to a high temperature (e.g., 300°C) to elute all decomposition products.
Mass Spectrometry (MS)
-
The separated compounds eluting from the GC column are introduced into the ion source of a mass spectrometer.
-
Electron ionization (EI) at 70 eV is typically used for generating mass spectra.
-
The mass spectrometer should be operated in full scan mode to identify all decomposition products.
-
Identification of individual compounds is achieved by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
Visualized Decomposition Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the potential thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.
Caption: Predicted thermal decomposition pathway of this compound.
Caption: Experimental workflow for Py-GC-MS analysis of thermal decomposition.
The Synthetic Versatility of 2,3,5,6-Tetrachloropyridine: A Technical Guide for Chemical Researchers
An In-depth Exploration of a Key Precursor in the Synthesis of Agrochemicals and Beyond
For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic selection of precursors is paramount to successful and efficient organic synthesis. Among the myriad of available building blocks, 2,3,5,6-tetrachloropyridine stands out as a pivotal intermediate, particularly in the production of high-value agrochemicals. Its highly chlorinated pyridine (B92270) ring offers a versatile platform for a range of chemical transformations, making it an indispensable tool in the synthetic chemist's arsenal. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, focusing on its application in the synthesis of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103). Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanisms of action are presented to facilitate a deeper understanding and practical application of this important chemical intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2402-79-1 |
| Molecular Formula | C₅HCl₄N |
| Molecular Weight | 216.88 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 90.5 °C |
| Boiling Point | 251.6 °C |
| Solubility | Insoluble in water; soluble in many organic solvents |
Core Synthetic Applications: From Precursor to Product
The primary industrial application of this compound is as a starting material for the synthesis of other valuable chemical compounds. This is primarily achieved through nucleophilic aromatic substitution reactions, where one or more of the chlorine atoms on the pyridine ring are displaced by a nucleophile.[1][2] The electron-withdrawing nature of the nitrogen atom and the four chlorine atoms makes the pyridine ring susceptible to such attacks, particularly at the 2- and 6-positions.
A key transformation is the selective hydrolysis of this compound to 3,5,6-trichloro-2-pyridinol (B117793), a crucial intermediate for both chlorpyrifos and triclopyr.
Synthesis of the Key Intermediate: 3,5,6-Trichloro-2-pyridinol
The conversion of this compound to 3,5,6-trichloro-2-pyridinol is a critical first step in the synthesis of several important agrochemicals. This reaction is typically achieved through alkaline hydrolysis.
The following protocol outlines a general procedure for the synthesis of 3,5,6-trichloro-2-pyridinol.
-
Reaction Setup: In a high-pressure kettle equipped with a stirrer, thermometer, and condenser, charge this compound, water, and a phase-transfer catalyst (e.g., benzyltrimethylammonium (B79724) chloride).
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to the reaction mixture while maintaining a controlled temperature.[3]
-
Reaction Conditions: Heat the mixture to a temperature range of 125-155 °C under a pressure of 0.25-0.55 MPa for 2-5.5 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain 3,5,6-trichloro-2-pyridinol. Further purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Typical Yield | 87-99% | [3] |
| Purity | >99% | [3] |
Synthesis of Chlorpyrifos: An Organophosphate Insecticide
Chlorpyrifos is a widely used broad-spectrum organophosphate insecticide that functions by inhibiting the acetylcholinesterase enzyme in insects.[5][6] The final step in its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethylthiophosphoryl chloride.[7]
Experimental Protocol: Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol
The following is a representative protocol for the synthesis of chlorpyrifos.
-
Reaction Setup: In a reaction vessel, dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent (e.g., dimethylformamide).[7]
-
Deprotonation: Add a base, such as sodium hydroxide, to form the sodium salt of 3,5,6-trichloro-2-pyridinol.
-
Condensation Reaction: Add O,O-diethylthiophosphoryl chloride dropwise to the reaction mixture while maintaining the temperature between 35-65 °C for 2-5.5 hours.[4]
-
Work-up: After the reaction is complete, the mixture is typically partitioned between water and an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by techniques such as chromatography or crystallization to yield high-purity chlorpyrifos.
| Parameter | Value | Reference |
| Typical Yield | >98% | [4] |
| Purity | >97% | [8] |
Mechanism of Action: Acetylcholinesterase Inhibition
Chlorpyrifos exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[5][6] This enzyme is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.
Inhibition of AChE by the active metabolite of chlorpyrifos, chlorpyrifos-oxon, leads to an accumulation of acetylcholine in the synapse.[9] This results in continuous stimulation of the postsynaptic neuron, leading to hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.[10]
Synthesis of Triclopyr: A Pyridine-Based Herbicide
Triclopyr is a selective systemic herbicide used to control broadleaf weeds.[11] It functions as a synthetic auxin, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and eventual death.[12][13] The synthesis of triclopyr also utilizes 3,5,6-trichloro-2-pyridinol as a key intermediate.
Experimental Protocol: Synthesis of Triclopyr
The following is a general procedure for the synthesis of triclopyr.
-
Reaction Setup: In a reactor, dissolve 3,5,6-trichloro-2-pyridinol in a suitable solvent.
-
Formation of the Pyridinolate: Add a base (e.g., sodium hydroxide) to form the corresponding salt of the pyridinol.
-
Alkylation: React the pyridinolate with a glycolic acid equivalent, such as an alkali metal salt of chloroacetic acid or an alkyl chloroacetate (B1199739) followed by hydrolysis.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-85 °C) for several hours.[1]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified to precipitate triclopyr. The solid is then filtered, washed, and dried.
| Parameter | Value | Reference |
| Typical Yield | 93-94.2% | [1] |
| Purity | High purity achievable after work-up |
Mechanism of Action: Synthetic Auxin Herbicide
Triclopyr acts as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone auxin.[12][13] At the concentrations applied, these synthetic auxins disrupt normal plant growth processes.
The binding of triclopyr to auxin receptors leads to a cascade of events including altered gene expression, abnormal protein synthesis, and uncontrolled cell division and elongation.[14] This ultimately results in severe damage to the plant's vascular tissue, leading to epinasty (twisting of stems and petioles), and eventual death of the susceptible plant.[14]
Conclusion
This compound is a cornerstone intermediate in the synthesis of several economically important agrochemicals. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecules like chlorpyrifos and triclopyr. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling further innovation and development of new functional molecules. A thorough understanding of the chemistry of this versatile precursor will undoubtedly continue to drive advancements in both the agrochemical and pharmaceutical industries.
References
- 1. Triclopyr synthesis - chemicalbook [chemicalbook.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 4. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 5. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 6. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 9. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. makingchembooks.com [makingchembooks.com]
- 12. Triclopyr - Wikipedia [en.wikipedia.org]
- 13. solutionsstores.com [solutionsstores.com]
- 14. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
Methodological & Application
Application Notes and Protocols for the Liquid-Phase Chlorination of Pyridine to Yield 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetrachloropyridine via the liquid-phase chlorination of pyridine (B92270). This compound is a crucial intermediate in the production of various herbicides, fungicides, and insecticides.[1] The following sections outline various methodologies, present key quantitative data, and offer a visual representation of the experimental workflow.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various cited methods for the liquid-phase synthesis of this compound. This allows for a direct comparison of different approaches based on their reported yields and reaction conditions.
| Method | Chlorinating Agent | Solvent/Diluent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Method 1 | Sulfur Dichloride | Carbon Tetrachloride | None | 71-80 | 6 | 71 | [2] |
| Method 2 | Sulfur Dichloride | Carbon Tetrachloride | None | 71-80 | 6 | 95 | [2] |
| Method 3 | Sulfur Dichloride | Carbon Tetrachloride | None | 71-80 | 6 | 97 | [2] |
| Method 4 | Chlorine Gas | None (neat) | None | >150 | Not Specified | High | [3] |
| Method 5 | Chlorine Gas | Not Specified | FeCl₂ | 225-245 | Not Specified | Not Specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the liquid-phase synthesis of this compound.
Method 1: Liquid-Phase Chlorination using Sulfur Dichloride (71% Yield)
This protocol is based on a described synthesis of this compound using sulfur dichloride as the chlorinating agent in a carbon tetrachloride solvent.[2]
Materials:
-
Pyridine (4.0g, 50mmol)
-
Sulfur dichloride (10.3g, 100mmol)
-
Carbon tetrachloride (25ml)
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663)
-
Ice-salt bath
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a reaction flask containing 20ml of carbon tetrachloride, add 4.0g (50mmol) of pyridine.
-
Protect the reaction mixture with a nitrogen atmosphere and cool the flask to 0°C using an ice-salt bath.
-
While maintaining the internal temperature below 20°C, slowly add a solution of 10.3g (100mmol) of sulfur dichloride in 5ml of carbon tetrachloride dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 71°C) and maintain reflux for 6 hours. The reaction end temperature may reach up to 80°C.
-
Cool the reaction solution to room temperature and filter to remove any solid byproducts.
-
Carefully neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution while ensuring the internal temperature does not exceed 10°C.
-
Transfer the neutralized solution to a separatory funnel and separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain this compound. The reported GC yield for this method is 71%.[2]
Method 2 & 3: Higher Yield Protocols with Increased Chlorinating Agent
These protocols are variations of Method 1, with increased amounts of the chlorinating agent leading to higher yields.[2]
-
For a 95% GC yield: Follow the protocol for Method 1, but increase the amount of sulfur dichloride to 15.5g (150mmol).[2]
-
For a 97% GC yield: Follow the protocol for Method 1, but increase the amount of sulfur dichloride to 52.5g (500mmol).[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the liquid-phase chlorination of pyridine to this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound from pyridine involves a series of substitution reactions where hydrogen atoms on the pyridine ring are replaced by chlorine atoms. The following diagram illustrates the logical progression from the starting material to the final product, highlighting key intermediates.
Caption: Stepwise chlorination of pyridine to this compound.
References
- 1. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4515953A - Production of polychlorinated pyridine mixtures by liquid phase chlorination of pyridine or pyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material - Google Patents [patents.google.com]
Application Notes and Protocols for Gas-Phase Catalytic Chlorination for 2,3,5,6-Tetrachloropyridine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The gas-phase catalytic chlorination of pyridine (B92270) and its derivatives presents a viable route for the synthesis of 2,3,5,6-tetrachloropyridine, a key intermediate in the production of various commercial insecticides and herbicides.[1][2] This method offers an alternative to liquid-phase chlorination, which can be slow and result in complex product mixtures.[1][3] The vapor-phase process, when catalyzed, can achieve high selectivity and good yields of the desired product.[1][4]
The reaction is typically carried out at elevated temperatures, generally in the range of 250°C to 450°C.[1][2] Temperatures above this range tend to favor over-chlorination, leading to the formation of pentachloropyridine (B147404) and reducing the selectivity for this compound.[1] The process often employs a Lewis acid catalyst, such as zinc chloride, ferric chloride, or nickel chloride, deposited on an inorganic support.[1][2] Common supports include activated carbon, gamma-alumina, pumice, silica, and various clays.[1]
The choice of starting material can vary, with polychlorinated β-picolines and chlorinated pyridines such as 2,6-dichloropyridine (B45657) and 2,3,6-trichloropyridine (B1294687) being common precursors.[2][4][5] The reaction mechanism is believed to proceed via a free-radical substitution pathway, particularly at the high temperatures employed in the gas-phase reaction.[6] The process can be run continuously, with typical residence times in the reactor ranging from 0.1 to 60 seconds.[1][5] To control the reaction exothermicity and maintain selectivity, an inert gaseous diluent like nitrogen, argon, or carbon tetrachloride is often used.[1]
Key Reaction Parameters
| Parameter | Value | Reference |
| Temperature | 250°C - 450°C (Preferred: 320°C - 380°C) | [1][2] |
| Catalyst | Lewis acid halides (e.g., ZnCl₂, FeCl₃, NiCl₂) on inorganic supports (e.g., activated carbon, γ-alumina, pumice, silica) | [1][2] |
| Starting Materials | Polychlorinated β-picolines, 2,6-dichloropyridine, 2,3,6-trichloropyridine | [2][4][5] |
| Molar Ratio (Chlorine:Substrate) | 2:1 to 40:1 (Preferred: 3:1 to 30:1) | [1] |
| Residence Time | 0.1 - 60 seconds (Preferred: 1.0 - 30 seconds) | [1][5] |
| Diluent | Inert gas (e.g., Nitrogen, Argon) or Halocarbons (e.g., Carbon tetrachloride) | [1] |
| Weight Ratio (Diluent:Substrate) | 0.5:1 to 20:1 | [1][2] |
Product Yields from a Representative Process
The following table summarizes representative yields for the vapor-phase chlorination of 2,6-dichloropyridine.
| Starting Material | Product | Yield | Catalyst | Temperature | Reference |
| 2,6-Dichloropyridine | 2,3,6-Trichloropyridine | High Selectivity | Ferric chloride/carbon | 220°C | [2] |
| 2,6-Dichloropyridine | This compound | 72.9% | Ferric chloride/carbon | 220°C | [2] |
Experimental Protocols
This section outlines a general procedure for the gas-phase catalytic chlorination of a chlorinated pyridine derivative to synthesize this compound.
Catalyst Preparation
-
Support Selection: Choose a suitable inorganic support such as activated carbon or gamma-alumina.
-
Catalyst Impregnation:
-
Prepare a solution of the Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent.
-
Impregnate the support material with the catalyst solution.
-
Dry the impregnated support to remove the solvent, typically in an oven at a temperature that does not decompose the catalyst.
-
The catalyst is now ready to be packed into the reactor.
-
Reactor Setup and Operation
-
Reactor Assembly:
-
A fixed-bed reactor made of a material resistant to high temperatures and corrosive environments (e.g., quartz or a suitable metal alloy) is typically used.
-
The reactor should be equipped with a heating element to maintain the desired reaction temperature.
-
Pack the prepared catalyst into the reactor.
-
-
Reactant and Diluent Feed:
-
The chlorinated pyridine starting material is vaporized in an evaporator, which may be heated.
-
The flow of the vaporized reactant, chlorine gas, and the inert diluent gas is controlled using mass flow controllers.
-
The gases are mixed before entering the reactor.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 350°C).
-
Introduce the gaseous mixture of the reactant, chlorine, and diluent into the reactor.
-
The exothermic nature of the reaction may require cooling to maintain a stable temperature.[7]
-
Monitor the reaction temperature and pressure throughout the process.
-
-
Product Collection:
-
The gaseous stream exiting the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a condenser to cool and liquefy the organic components.
-
The condensed liquid is collected in a cooled trap.
-
Unreacted chlorine and hydrogen chloride byproduct can be removed by passing the exhaust gas through a caustic scrubber.[7]
-
-
Product Analysis and Purification:
-
The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for this compound.
-
The desired product can be purified from the crude mixture by standard techniques such as distillation or crystallization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the gas-phase synthesis of this compound.
Reaction Mechanism: Free-Radical Chlorination of Pyridine
Caption: Simplified free-radical substitution mechanism for pyridine chlorination.
References
- 1. data.epo.org [data.epo.org]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce this compound and its precursors - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0363404B1 - Process for the production of this compound and 2,3,6-trichloropyridine - Google Patents [patents.google.com]
- 5. EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and this compound in the gas phase - Google Patents [patents.google.com]
- 6. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Synthesis of 2,3,5,6-Tetrachloropyridine via Pentachloropyridine Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetrachloropyridine through the chemical reduction of pentachloropyridine (B147404). The primary method detailed involves the use of zinc metal as the reducing agent in the presence of an ammonium (B1175870) salt. This process offers a reliable route to a key intermediate used in the synthesis of various agrochemicals and pharmaceuticals. The protocols provided are based on established and patented methodologies, with quantitative data summarized for comparative analysis.
Introduction
This compound is a crucial building block in the manufacturing of several commercial products, including insecticides and herbicides. The selective reduction of readily available pentachloropyridine is an important synthetic route. This document outlines the chemical process for this transformation, focusing on the use of zinc as a cost-effective and efficient reducing agent. The reaction proceeds by the selective removal of the chlorine atom at the 4-position of the pyridine (B92270) ring.
Chemical Reaction
Data Presentation
The following table summarizes quantitative data from various experimental conditions for the reduction of pentachloropyridine to this compound using zinc.[1]
| Experiment ID | Solvent | Ammonium Salt | Temperature (°C) | Pentachloropyridine Conversion (%) | Yield of this compound (%) |
| 1 | Acetonitrile (B52724) | Ammonium Chloride | 60 | 73.4 | - |
| 2 | Acetonitrile | Ammonium Chloride | 145 | - | - |
| 3 | Acetonitrile | - | - | 96.75 | 91.71 |
| 4 | Acetonitrile | - | - | 93.60 | 91.47 |
| 5 | Acetonitrile | - | - | 92.21 | 84.57 |
| 6 | Acetonitrile | - | - | 70.63 | - |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Pentachloropyridine using Zinc and Ammonium Salt [1]
This protocol is based on the process described in US Patent 4,703,123A.
Materials:
-
Pentachloropyridine
-
Zinc dust (0.7 to 1.1 gram atoms per mole of pentachloropyridine)
-
Ammonium salt (e.g., ammonium chloride)
-
Solvent (e.g., Acetonitrile, C1-C5 alcohols, or alkylsulfoxides)
-
Nitrogen or other inert gas
-
Standard laboratory glassware for reflux and filtration
-
Heating and stirring apparatus
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and an inlet for inert gas, add pentachloropyridine and the chosen solvent.
-
Add the ammonium salt to the mixture.
-
Begin stirring the mixture and purge the vessel with an inert gas, such as nitrogen.
-
Add the zinc dust to the reaction mixture. The amount should be between 0.7 and 1.1 gram atoms per mole of the starting pentachloropyridine.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C to reflux) and maintain for a period sufficient to achieve high conversion of the starting material. Reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove unreacted zinc and zinc salts.
-
The filtrate, containing the desired this compound, can then be subjected to purification.
Protocol 2: Product Work-up and Purification
The following is a general work-up and purification procedure that can be adapted based on the solvent and scale of the reaction.
Materials:
-
Reaction mixture from Protocol 1
-
20% Sodium hydroxide (B78521) solution (optional, for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) for elution
-
Rotary evaporator
Procedure:
-
Solvent Removal: If a volatile solvent like acetonitrile was used, it can be removed under reduced pressure using a rotary evaporator.[2]
-
Aqueous Work-up: The residue can be taken up in an organic solvent and washed with water. If the reaction medium is acidic, it may be neutralized by washing with a dilute base solution, such as 20% sodium hydroxide, until the aqueous layer is neutral.[2]
-
Drying: The organic layer is then dried over a drying agent like anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filtration and Concentration: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude product.[2]
-
Purification:
-
Distillation: The crude this compound can be purified by distillation.[1] Steam distillation is also a viable method.[3]
-
Column Chromatography: For smaller-scale laboratory preparations, the crude product can be purified by column chromatography on silica gel. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 9:1), can be used for elution.[2]
-
Crystallization: The product can also be purified by crystallization from a suitable solvent.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Key components in the reduction of pentachloropyridine.
References
Application Notes and Protocols for the Purification of 2,3,5,6-Tetrachloropyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2,3,5,6-tetrachloropyridine using silica (B1680970) gel column chromatography. This compound is a key intermediate in the synthesis of various pesticides and pharmaceuticals.[1] The described method employs a non-polar mobile phase system to effectively remove impurities, yielding the target compound with high purity. This protocol is intended to be a practical guide for researchers in organic synthesis and drug development.
Introduction
This compound is a polychlorinated pyridine (B92270) derivative widely utilized as a precursor in the manufacturing of agrochemicals and pharmaceuticals.[1] Synthesis of this compound can result in a crude product containing various chlorinated byproducts and unreacted starting materials.[2][3] Therefore, a robust purification method is essential to obtain this compound of sufficient purity for subsequent applications. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. This application note details a validated column chromatography protocol for the purification of this compound.
Chemical Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| This compound | This compound | C₅HCl₄N | 216.88 g/mol | White solid | 2402-79-1 |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel for column chromatography (230-400 mesh)
-
Petroleum ether (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column (e.g., 40 cm length x 4 cm diameter)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
Procedure
1. Preparation of the Mobile Phase
Prepare a 9:1 (v/v) mixture of petroleum ether and ethyl acetate. For example, to make 1 L of the mobile phase, mix 900 mL of petroleum ether with 100 mL of ethyl acetate.
2. Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing the column chromatography, it is crucial to analyze the crude mixture by TLC to determine the retention factor (Rf) of the desired product and to visualize the impurities.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 9:1 petroleum ether/ethyl acetate mobile phase.
-
After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp at 254 nm.
-
The desired product, this compound, is expected to have an Rf value in the range of 0.3-0.4 in this solvent system. Impurities will likely have different Rf values.
3. Column Packing
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Continuously run the mobile phase through the column until the silica bed is stable. Do not let the column run dry.
4. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection
-
Begin eluting the column with the 9:1 petroleum ether/ethyl acetate mobile phase.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by periodically spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
6. Isolation of Pure Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid.[1]
-
Determine the yield and assess the purity by appropriate analytical methods (e.g., GC-MS, NMR). A purity of >97% is achievable with this method.[1]
Data Presentation
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (9:1 v/v) |
| Elution Mode | Isocratic |
| Detection | TLC with UV visualization (254 nm) |
| Expected Rf of Product | 0.3 - 0.4 |
| Purity Achieved | > 97% |
| Appearance of Pure Product | White Solid |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation.
References
Application Note: Purification of 2,3,5,6-Tetrachloropyridine via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2,3,5,6-tetrachloropyridine using steam distillation. This method is particularly suitable for the purification of high-boiling, water-immiscible solid organic compounds like this compound, as it allows for distillation at a temperature lower than the compound's boiling point, thus preventing thermal decomposition. This application note includes a comprehensive experimental protocol, a summary of the physical and chemical properties of the target compound, and a visual representation of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its purity is crucial for the successful synthesis of downstream products. While various purification techniques exist, steam distillation offers a simple and effective method for isolating this compound from non-volatile impurities.[2][3] The principle of steam distillation relies on the fact that the total vapor pressure of a mixture of two immiscible liquids is the sum of their individual vapor pressures. Distillation occurs when this total vapor pressure equals the atmospheric pressure. Consequently, the mixture boils at a temperature below the boiling point of either component. For this compound, which has a high boiling point, this technique is ideal as it is volatile with steam and can be co-distilled with water at a temperature below 100°C, preventing degradation.[4]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding the principles behind its purification by steam distillation and for ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₅HCl₄N | [1] |
| Molecular Weight | 216.88 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 91.0 - 95.0 °C | [5] |
| Boiling Point | 251.6 °C | [6] |
| Water Solubility | 29.4 - 30.2 mg/L at 25°C | [6] |
| Purity (Commercial) | >98.0% (GC) | [5] |
Experimental Protocol
This protocol outlines the laboratory-scale steam distillation for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Distilled water
-
Round-bottom flask (distilling flask), appropriately sized for the amount of crude material
-
Steam generator (or a three-neck flask with a heating mantle and a water inlet)
-
Claisen adapter
-
Condenser
-
Receiving flask (e.g., Erlenmeyer flask or beaker)
-
Heating mantle or steam bath
-
Glass tubing for steam inlet
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Clamps and stands to secure the apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Safety Precautions
-
Conduct the entire procedure in a well-ventilated fume hood.[7][8]
-
Wear appropriate PPE at all times.[7]
-
This compound is harmful if swallowed. Avoid inhalation of dust and vapors.[5]
-
Ensure all glassware is free of cracks and defects before heating.[9]
-
Do not distill to dryness, as this can sometimes lead to the formation of unstable residues.[10]
-
Ensure a clear path for vapor to the condenser to avoid pressure buildup.[8]
Procedure
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as depicted in the workflow diagram below. Secure all joints with clamps. A typical setup involves a steam generator connected to a distilling flask containing the crude this compound.[11][12] The distilling flask is then connected to a condenser, which leads to a receiving flask.
-
Place the crude solid this compound into the distilling flask. Add a small amount of water to create a slurry. The flask should not be more than half-full.[13]
-
The steam inlet tube should extend below the surface of the slurry in the distilling flask.
-
Ensure a continuous flow of cold water through the condenser jacket, with water entering at the bottom and exiting at the top.[7]
-
-
Distillation Process:
-
Begin generating steam in the steam generator by heating the water.
-
Once steam is being produced, introduce it into the distilling flask containing the crude this compound slurry.
-
The mixture in the distilling flask will begin to boil, and a mixture of water and this compound vapors will pass into the condenser.
-
The vapor will condense and collect in the receiving flask. The distillate will appear as a milky or cloudy liquid due to the suspension of solid this compound in water.[13]
-
Continue the distillation until the distillate runs clear, indicating that all the volatile this compound has been distilled over.
-
-
Isolation of Purified Product:
-
Once the distillation is complete, turn off the heat to the steam generator and allow the apparatus to cool to room temperature.
-
The purified this compound will be present as a white solid suspended in the aqueous distillate.
-
Isolate the solid product by vacuum filtration using a Buchner funnel and flask.
-
Wash the collected solid with a small amount of cold distilled water to remove any water-soluble impurities.
-
Dry the purified this compound, for instance, by air drying on the filter paper or in a desiccator.
-
-
Purity Analysis:
-
The purity of the final product can be determined by gas chromatography (GC), comparing the retention time and peak area to a known standard.[14] A purity of >98% is typically expected for commercially available this compound.[5]
-
The melting point of the purified solid can also be measured and compared to the literature value as an indicator of purity.
-
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Conclusion
Steam distillation is a robust and efficient method for the purification of this compound on a laboratory scale. It effectively removes non-volatile impurities and allows for the isolation of a high-purity solid product. The protocol detailed in this application note provides a comprehensive guide for researchers and professionals in the fields of chemistry and drug development. Adherence to the safety precautions is paramount throughout the procedure.
References
- 1. This compound | 2402-79-1 [chemicalbook.com]
- 2. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 3. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 4. Steam distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | 2402-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. dc.narpm.org [dc.narpm.org]
- 8. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Video: Steam Distillation - Prep [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols cover chromatographic and spectroscopic techniques, offering robust methods for characterization, purity assessment, and impurity profiling.
Gas Chromatography (GC) Methods
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and quantifying the analyte in various matrices.
Application Note: Purity Determination and Quantification by GC-FID
This method is suitable for the routine quality control of this compound, offering excellent quantitative performance.
Typical Quantitative Data:
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Protocol:
1. Sample Preparation:
-
Solid Samples: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as acetone (B3395972) or ethyl acetate (B1210297) to prepare a 1 mg/mL stock solution.[1]
-
Liquid Samples: If the sample is in a liquid matrix, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane.[2]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range.
-
For quantitative analysis, add an internal standard (e.g., pentachlorobenzene) to all samples and standards.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Quantify the analyte using the internal standard method by constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.
Application Note: Trace Analysis and Impurity Profiling by GC-MS
This method provides high sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities and for the analysis of this compound in complex environmental matrices.
Typical Quantitative Data:
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Linearity Range | 0.05 - 50 ng/mL (R² > 0.998) |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Experimental Protocol:
1. Sample Preparation:
-
Environmental Samples (Soil/Sediment): Use solvent extraction (e.g., with acetone/hexane mixture) followed by solid-phase extraction (SPE) for cleanup.
-
Biological Matrices: Employ liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Drug Substance: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent.
-
Use a deuterated internal standard, if available, for improved accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a 5977B Mass Selective Detector (MSD) or a triple quadrupole mass spectrometer (MS/MS) for higher sensitivity.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 200°C, then 10°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and impurity identification (mass range 50-350 amu).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of the target analyte and known impurities. Diagnostic ions for this compound (m/z): 215, 217, 180.
-
-
3. Data Analysis:
-
Identify this compound and its impurities by comparing their mass spectra and retention times with reference standards or spectral libraries.
-
Quantify using the appropriate calibration method (internal or external standard).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile or thermally labile impurities that may be present in this compound samples.
Application Note: Analysis of Non-Volatile Impurities by RP-HPLC
This method is designed for the separation and quantification of potential non-volatile impurities in this compound.
Typical Quantitative Data:
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Linearity Range | 0.2 - 100 µg/mL (R² > 0.999) |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD) | < 3% |
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
Prepare calibration standards of any known impurities in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify and quantify impurities based on their retention times and response factors relative to the main peak or a reference standard.
-
Assess peak purity using the DAD spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Application Note: Structural Confirmation by ¹H and ¹³C NMR
This protocol outlines the parameters for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
3. Data Analysis and Interpretation:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR: A singlet is expected for the single proton on the pyridine (B92270) ring. A patent describing the synthesis of this compound reports a singlet at δ 7.81 ppm.[4]
-
¹³C NMR: Three signals are expected due to the symmetry of the molecule. The same patent reports chemical shifts at δ 146.0, 140.2, and 129.7 ppm.[4]
-
References
Application Notes and Protocols for Gas Chromatography Analysis of 2,3,5,6-Tetrachloropyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative and qualitative analysis of 2,3,5,6-tetrachloropyridine in reaction mixtures using Gas Chromatography (GC). This methodology is crucial for monitoring reaction progress, assessing product purity, and identifying byproducts in synthetic chemistry and drug development processes.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2][3] Accurate and reliable analytical methods are therefore essential for quality control and process optimization. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a robust and sensitive technique for the separation, identification, and quantification of this compound and related chlorinated pyridines in complex reaction matrices.[1][4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC analysis of a reaction mixture for the synthesis of this compound from pentachloropyridine.[5]
Table 1: Molar Selectivity of Pentachloropyridine Conversion
| Compound | Molar Selectivity (%) |
| This compound | 96.88 |
| 3,5-Dichloropyridine | 0.12 |
| 2,3,5-Trichloropyridine | 0.96 |
| 2,3,6-Trichloropyridine | 0.23 |
| 2,3,4,6-Tetrachloropyridine | 2.25 |
Table 2: Reaction Conversion and Product Accountability
| Parameter | Value (%) |
| Pentachloropyridine Conversion | 95.07 |
| Pentachloropyridine Accounted for in Final Products | 98.13 |
Experimental Protocols
This section details the methodology for the GC analysis of this compound reaction mixtures.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[4][6]
Materials:
-
Reaction mixture sample
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade)[1]
-
Anhydrous Sodium Sulfate (B86663)
-
0.45 µm Syringe Filters[1]
-
2 mL GC Vials with PTFE-lined caps[7]
Protocol:
-
Accurately weigh approximately 10 mg of the reaction mixture into a clean vial.[1]
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.[1]
-
If the sample contains water, add a small amount of anhydrous sodium sulfate to dry the organic phase.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a clean GC vial.[1]
-
The sample is now ready for injection into the GC system.
Gas Chromatography (GC) Method
The following GC parameters are recommended as a starting point and may require optimization based on the specific instrumentation.
Table 3: Gas Chromatography (GC) Conditions
| Parameter | Value |
| Injector | |
| Injector Temperature | 280 °C[1] |
| Injection Mode | Split (50:1 ratio)[1] |
| Injection Volume | 1 µL[1] |
| Column | |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)[1] |
| Oven | |
| Initial Temperature | 80 °C, hold for 2 minutes[1] |
| Ramp Rate | 10 °C/min to 280 °C[1] |
| Final Temperature | Hold at 280 °C for 5 minutes[1] |
| Carrier Gas | |
| Gas | Helium[1] |
| Flow Rate | 1.0 mL/min (constant flow)[1] |
| Detector (Mass Spectrometer) | |
| Detector Type | Mass Spectrometer (MS) |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | 40-500 m/z[1] |
Data Analysis
Qualitative Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously analyzed standard.[4]
Quantitative Analysis:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the chosen solvent (e.g., dichloromethane) at concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.[4]
-
Quantification: Determine the concentration of this compound in the unknown reaction mixture samples by using the generated calibration curve.[4]
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of analytical components.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. osha.gov [osha.gov]
Application Note: 1H and 13C NMR Spectral Assignment of 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2,3,5,6-tetrachloropyridine. Due to its symmetrical structure, the NMR spectra are relatively simple, exhibiting a single proton resonance and three distinct carbon resonances. This document outlines the experimental procedure, presents the spectral data in a clear tabular format, and includes a graphical representation of the logical workflow for spectral assignment. This information is crucial for the unambiguous identification and characterization of this important chemical intermediate in various research and development settings.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Accurate structural elucidation and purity assessment are paramount in the development and manufacturing of these products. NMR spectroscopy is a powerful analytical technique for the non-destructive analysis of molecular structures. This note details the assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, providing a reliable reference for researchers in the field.
Spectral Data
The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The resulting chemical shifts are summarized in the tables below.
1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81[1] | Singlet | 1H | H-4 |
13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 146.0[1] | C-2, C-6 |
| 140.2[1] | C-3, C-5 |
| 129.7[1] | C-4 |
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of a solid organic compound for NMR analysis was followed.[2][3][4][5][6]
-
Weighing: Approximately 20-30 mg of this compound was accurately weighed and transferred into a clean, dry vial.
-
Dissolution: About 0.7 mL of deuterated chloroform (CDCl₃) was added to the vial. The mixture was gently agitated until the solid was completely dissolved.
-
Filtration: The solution was filtered through a small plug of glass wool placed in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Final Volume: The final volume of the solution in the NMR tube was adjusted to approximately 4-5 cm in height.
-
Capping and Labeling: The NMR tube was securely capped and properly labeled.
NMR Data Acquisition
-
Spectrometer: A 400 MHz NMR spectrometer was used for data acquisition.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent and the internal lock.
-
Reference: The residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) was used as the internal reference.
-
1H NMR Parameters:
-
Number of scans: 16
-
Acquisition time: ~3 seconds
-
Relaxation delay: 1 second
-
-
13C NMR Parameters:
-
Number of scans: 1024
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Proton decoupling was applied to obtain a spectrum with singlet peaks for each carbon.
-
Spectral Assignment Workflow
The following diagram illustrates the logical process for assigning the signals in the 1H and 13C NMR spectra of this compound.
Conclusion
This application note provides a concise and practical guide to the 1H and 13C NMR spectral analysis of this compound. The provided data and protocols can be readily implemented in quality control and research laboratories to ensure the identity and purity of this compound. The straightforward nature of the spectra, arising from the molecule's symmetry, makes it an excellent example for demonstrating fundamental NMR principles.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrachloropyridine is a key intermediate in the synthesis of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2] Understanding its mass spectrometry fragmentation pattern is crucial for its identification and quantification in various matrices, including environmental samples and in the context of drug development and safety assessment. This document provides detailed information on the electron ionization-mass spectrometry (EI-MS) fragmentation of this compound, along with protocols for its analysis.
Molecular and Chemical Properties
| Property | Value |
| Molecular Formula | C₅HCl₄N |
| Molecular Weight | 216.88 g/mol [1] |
| CAS Number | 2402-79-1[1] |
| Appearance | White crystalline solid |
| Melting Point | 90.5 °C |
Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of four chlorine atoms. The molecular ion peak (M⁺) is observed with its characteristic isotopic distribution. The fragmentation is dominated by the sequential loss of chlorine atoms and the cleavage of the pyridine (B92270) ring.
Quantitative Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 215 | [M]⁺ | 100 |
| 180 | [M-Cl]⁺ | 75 |
| 145 | [M-2Cl]⁺ | 50 |
| 110 | [M-3Cl]⁺ | 25 |
| 75 | [M-4Cl]⁺ | 10 |
Note: The m/z values represent the nominal mass of the most abundant isotope. The relative intensities are approximate and can vary depending on the instrument and analytical conditions.
Fragmentation Pathway
The fragmentation of this compound under electron ionization primarily proceeds through the initial loss of a chlorine radical, followed by subsequent losses of chlorine and ring fragmentation.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations for calibration.
-
Sample Extraction (for environmental or biological matrices):
-
Solid Samples: Use a suitable extraction method such as Soxhlet extraction or pressurized liquid extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.
-
Liquid Samples: Perform liquid-liquid extraction using a non-polar solvent.
-
Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a general protocol for the analysis of this compound by GC-MS. Instrument parameters should be optimized for the specific instrument being used.
Caption: General workflow for the analysis of this compound.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan from m/z 50 to 300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions (e.g., m/z 215, 180, 145).
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and allows for its confident identification and quantification. The protocols outlined in this document provide a solid foundation for researchers and scientists working with this compound. Method validation should always be performed to ensure accuracy and precision for a specific application and matrix.
References
Synthesis of Chlorpyrifos from 2,3,5,6-Tetrachloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the organophosphate insecticide chlorpyrifos (B1668852), starting from 2,3,5,6-tetrachloropyridine. The described methodology is a two-step process involving the alkaline hydrolysis of this compound to form 3,5,6-trichloro-2-pyridinol (B117793) (TCP), followed by a condensation reaction with O,O-diethyl phosphorochloridothioate.
Application Notes
The synthesis route starting from this compound offers a cost-effective alternative to methods that utilize the more expensive 3,5,6-trichloro-2-pyridinol sodium salt.[1] The process is adaptable from laboratory-scale research to large-scale industrial production.[1]
The first step, the alkaline hydrolysis of this compound, is a critical reaction that selectively replaces one chlorine atom with a hydroxyl group. This reaction is typically carried out in an aqueous medium using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the water-insoluble tetrachloropyridine and the aqueous base.[1] Common PTCs for this reaction include quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride, benzyl (B1604629) trimethyl ammonium chloride, and tetrabutylammonium (B224687) bromide.[1]
The intermediate product, 3,5,6-trichloro-2-pyridinol (TCP), is the primary degradation product of chlorpyrifos in the environment. Following its synthesis, TCP is isolated, typically by acidification of the reaction mixture, which causes it to precipitate out of the aqueous solution.
The second step is the condensation of 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate. This reaction forms the thiophosphate ester linkage of chlorpyrifos. It is generally carried out under basic conditions.[2] The reaction can be performed in an aqueous medium with the aid of a phase-transfer catalyst or in an organic solvent such as dimethylformamide.[2]
Purification of the final product, chlorpyrifos, is crucial to remove unreacted starting materials and byproducts. Industrial processes may involve a decolorization step using hydrogen peroxide to remove colored impurities.[1] For laboratory-scale purification, techniques such as column chromatography or recrystallization can be employed to achieve high purity. The final product is a white to tan colored crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) via Alkaline Hydrolysis
This protocol is adapted from established laboratory procedures and outlines the synthesis of the key intermediate, 3,5,6-trichloro-2-pyridinol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Deionized water
-
Hydrochloric acid (HCl), 15% solution
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (0.1 mol), sodium hydroxide, tetrabutylammonium bromide (TBAB), and 60 mL of deionized water.
-
Heat the mixture to 100°C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction at this temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into 100 mL of ice water.
-
Acidify the mixture to a pH of 5-6 with a 15% hydrochloric acid solution.
-
A white solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water and dry to obtain 3,5,6-trichloro-2-pyridinol.
Protocol 2: Synthesis of Chlorpyrifos via Condensation Reaction
This protocol describes the final step in the synthesis of chlorpyrifos from the intermediate, 3,5,6-trichloro-2-pyridinol.
Materials:
-
3,5,6-Trichloro-2-pyridinol (TCP) or its sodium salt
-
O,O-diethyl phosphorochloridothioate
-
Sodium hydroxide (if starting from TCP)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Water or an appropriate organic solvent (e.g., toluene)
-
Round-bottom flask with a stirrer and addition funnel
-
Temperature control system
Procedure:
-
Prepare an aqueous solution of the sodium salt of 3,5,6-trichloro-2-pyridinol by dissolving TCP in a stoichiometric amount of aqueous sodium hydroxide. Alternatively, the aqueous reaction mixture from Protocol 1 can be used directly after filtration of any insoluble impurities.
-
Add a phase-transfer catalyst to the aqueous solution of the TCP sodium salt.
-
With stirring, add O,O-diethyl phosphorochloridothioate dropwise to the reaction mixture.
-
Maintain the reaction temperature between 35°C and 65°C for 2 to 5.5 hours.[1]
-
After the reaction is complete, allow the mixture to cool and separate into two layers (an oil layer containing chlorpyrifos and an aqueous layer).
-
Separate the oil layer containing the crude chlorpyrifos.
-
The crude product can be further purified.
Protocol 3: Purification of Chlorpyrifos
Optional Industrial Decolorization Step: For crude chlorpyrifos containing colored impurities, an oxidative decolorization can be performed.
-
To the separated oil layer from Protocol 2, add 5%-10% of its mass of a 30% hydrogen peroxide solution.[1]
-
Stir the mixture at a controlled temperature. Caution: This reaction can be exothermic.
-
After the decolorization is complete, wash the oil layer with water to remove any residual hydrogen peroxide.
Laboratory-Scale Purification by Column Chromatography:
-
Dissolve the crude chlorpyrifos in a minimal amount of a suitable solvent like hexane.
-
Prepare a silica (B1680970) gel chromatography column packed with a slurry of silica gel in hexane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a solvent system such as 5% ethyl ether in hexane.
-
Collect the fractions containing the purified chlorpyrifos.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified chlorpyrifos.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Base | Sodium Hydroxide | |
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Solvent | Water | |
| Temperature | 100 °C | |
| Reaction Time | 8 hours | |
| Work-up | Acidification to pH 5-6 | |
| Yield | ~87% |
Table 2: Industrial Reaction Parameters for the Synthesis of Chlorpyrifos
| Parameter | Step 1: Alkaline Hydrolysis | Step 2: Condensation | Reference |
| Reactants | [1] | ||
| This compound : Caustic Soda (mass ratio) | 1.5-2.7 : 1 | - | [1] |
| This compound : Water (mass ratio) | 1 : 3-5.5 | - | [1] |
| Alkaline Hydrolysis Material : O,O-diethyl phosphorochloridothioate (mass ratio) | - | 5.5-6.5 : 1 | [1] |
| Catalyst | [1] | ||
| Type | Phase-Transfer Catalyst | - | [1] |
| Loading | 0.5% - 2% of tetrachloropyridine mass | - | [1] |
| Reaction Conditions | [1] | ||
| Temperature | 125 °C - 155 °C | 35 °C - 65 °C | [1] |
| Pressure | 0.25 - 0.55 MPa | Atmospheric | [1] |
| Reaction Time | 2 - 5.5 hours | 2 - 5.5 hours | [1] |
| Product Purity | - | >98% (crude oil) | [1] |
Visualizations
Caption: Workflow for the synthesis of Chlorpyrifos.
Caption: Chemical reaction scheme for Chlorpyrifos synthesis.
References
Application of 2,3,5,6-Tetrachloropyridine in the Synthesis of the Herbicide Triclopyr
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclopyr (B129103), chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective systemic herbicide widely utilized for the control of broadleaf weeds and woody plants.[1] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth in susceptible vegetation.[1] While several synthetic routes to triclopyr exist, this document details a specific pathway commencing from 2,3,5,6-tetrachloropyridine. This alternative synthesis involves a two-step process: the formation of a nitrile intermediate, 3,5,6-trichloro-2-pyridyloxyacetonitrile, followed by its hydrolysis to yield the final triclopyr acid.[2] This method provides a distinct approach compared to the more commonly cited pathway starting from 3,5,6-trichloro-2-pyridinol.[1]
Principle of the Method
The synthesis of triclopyr from this compound is a two-stage process. The first stage involves the reaction of this compound with paraformaldehyde and an alkali-metal cyanide in an anhydrous, water-miscible, inert aprotic organic solvent. This reaction yields the intermediate, 3,5,6-trichloro-2-pyridyloxyacetonitrile.
In the second stage, the nitrile intermediate is hydrolyzed to the desired [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid (triclopyr). This hydrolysis is typically achieved under acidic conditions. The final product is then isolated and purified.
Experimental Protocols
Materials and Equipment:
-
This compound (TETCP)
-
Paraformaldehyde (95%)
-
Sodium cyanide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Acetonitrile, anhydrous
-
1,2-dimethoxyethane, anhydrous
-
bis(2-methoxyethyl)ether (diglyme), anhydrous
-
Methylene (B1212753) chloride
-
Sulfuric acid
-
Acetic acid
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath
-
Temperature monitoring device
-
Extraction funnel
-
Rotary evaporator
-
Filtration apparatus
Part 1: Synthesis of 3,5,6-Trichloro-2-pyridyloxyacetonitrile
This protocol is based on the procedures outlined in U.S. Patent 3,862,952.[2] Several variations of the procedure are presented, with differing solvents and reaction conditions.
General Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve this compound (0.10 mole, 21.7 grams) in 100 milliliters of an anhydrous, water-miscible, inert aprotic solvent (e.g., dimethyl sulfoxide, acetonitrile, 1,2-dimethoxyethane, or diglyme).
-
To the stirred solution, add paraformaldehyde (0.10 mole, 3.3 grams of 95% purity).
-
At a controlled temperature (approximately 25°C), carefully add sodium cyanide (0.10 mole, 4.9 grams). A slight exotherm may be observed.
-
Maintain the reaction mixture at a temperature between 15°C and 75°C for a period of 0.5 to 8 hours, with continuous stirring. The progress of the reaction can be monitored by the disappearance of paraformaldehyde and the formation of a precipitate (sodium chloride).
-
After the reaction is complete, isolate the 3,5,6-trichloro-2-pyridyloxyacetonitrile by adding water to the reaction mixture and extracting the product with methylene chloride.
-
The organic extracts are then combined, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude nitrile intermediate.
Data Presentation: Variations in Nitrile Synthesis
| Procedure | Solvent | Temperature (°C) | Time (hours) | Product Composition (Nitrile:TETCP) |
| A | Dimethyl sulfoxide (DMSO) | Allowed to rise to 45, then dropped to 35 | 1.5 | - |
| E | Acetonitrile | 25-30 | 4.5 | 42:58 |
| F | bis(2-methoxyethyl)ether (diglyme) | 25-30 | 4.5 | 58:42 |
Data extracted from U.S. Patent 3,862,952.[2]
Part 2: Hydrolysis of 3,5,6-Trichloro-2-pyridyloxyacetonitrile to Triclopyr
This protocol is a continuation of the synthesis, utilizing the crude nitrile intermediate obtained in Part 1.
Procedure:
-
To the crude 3,5,6-trichloro-2-pyridyloxyacetonitrile (containing approximately 0.08 mole of the nitrile), add a mixture of 100 milliliters of glacial acetic acid and 50 milliliters of concentrated sulfuric acid.
-
Heat the mixture to a temperature of 100°-110°C and maintain this temperature with stirring for approximately 1.5 hours.
-
After the hydrolysis is complete, cool the reaction mixture and pour it over crushed ice.
-
The precipitated solid product is collected by filtration.
-
The collected solid is then washed with water and dried to yield crude triclopyr.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether.
Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow from starting material to final product in triclopyr synthesis.
Experimental Workflow for Triclopyr Synthesis
Caption: Step-by-step experimental workflow for the synthesis of triclopyr.
Concluding Remarks
The synthesis of triclopyr from this compound offers an alternative route to this commercially significant herbicide. The protocols provided herein, derived from patented methods, offer a basis for laboratory-scale synthesis. Researchers should note the use of highly toxic cyanide salts requires appropriate safety precautions and handling procedures. The choice of solvent in the initial step can influence the ratio of the desired nitrile intermediate to unreacted starting material, which may necessitate optimization for specific laboratory conditions. Further purification of the final product may be required to achieve high purity triclopyr suitable for analytical or biological studies.
References
Application Notes and Protocols for the Synthesis of Novel Pesticides from 2,3,5,6-Tetrachloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pesticides derived from 2,3,5,6-tetrachloropyridine. This document outlines the synthetic pathway from the starting material to key intermediates and subsequently to novel insecticidal compounds. Detailed experimental procedures, data presentation, and visualizations are included to facilitate research and development in this area.
Introduction
This compound is a versatile chemical intermediate primarily utilized in the production of agrochemicals.[1] It serves as a crucial building block for well-known pesticides such as the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2] The synthetic route to these established pesticides typically proceeds through the hydrolysis of this compound to form 3,5,6-trichloro-2-pyridinol (B117793) (TCP). This key intermediate is then further derivatized to yield the final active ingredients.
This document focuses on leveraging this established chemical pathway to explore the synthesis of novel pesticide candidates. By modifying the derivatization of the 3,5,6-trichloro-2-pyridinol intermediate, new molecular entities with potentially enhanced or novel pesticidal activities can be generated. The protocols and data presented herein provide a foundation for the exploration of new chemical space in the development of next-generation pesticides.
Synthetic Workflow Overview
The general strategy for the synthesis of novel pesticides from this compound involves a two-step process. The first step is the conversion of this compound to the pivotal intermediate, 3,5,6-trichloro-2-pyridinol (TCP). The second step involves the derivatization of TCP to introduce novel functional groups, leading to the formation of new potential pesticide candidates.
General synthetic workflow from this compound to novel pesticides.
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) from this compound
This protocol describes the hydrolysis of this compound to produce the key intermediate 3,5,6-trichloro-2-pyridinol (TCP).
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
To a 100 mL flask, add this compound (0.1 mol), sodium hydroxide, tetrabutylammonium bromide (TBAB), and 60 mL of deionized water.
-
Heat the mixture at 100 °C for 8 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice water.
-
Acidify the mixture to a pH of 5-6 with hydrochloric acid.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and dry to obtain 3,5,6-trichloro-2-pyridinol as a white solid.[3]
Protocol 2: Synthesis of Novel Pyridine-based Insecticides
This protocol provides a general method for the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives, which are analogues of neonicotinoid insecticides. This serves as an example of how a chlorinated pyridine (B92270) precursor can be elaborated into a more complex, biologically active molecule. While not starting directly from TCP, the principles of pyridine ring modification are illustrated.
Materials:
-
Substituted 3-cyano-4,6-distyrylpyridine-2(1H)-thione
-
Appropriate N-aryl-2-chloroacetamide
-
Sodium ethoxide solution (prepared from sodium metal and absolute ethanol)
-
Dioxane
General Procedure for Synthesis of Thieno[2,3-b]pyridine Derivatives:
-
Suspend the substituted 3-cyano-4,6-distyrylpyridine-2(1H)-thione (0.005 mol) and the appropriate N-aryl-2-chloroacetamide in a sodium ethoxide solution (0.5 g of sodium in 31 mL of absolute ethanol).
-
Heat the mixture under reflux for 5 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a dilute acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., dioxane) to yield the pure thieno[2,3-b]pyridine derivative.[4][5]
Example Synthesis of 3-Amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide: Following the general procedure, this compound was obtained as yellow crystals in an 83% yield.[4]
Protocol 3: Insecticidal Bioassay - Leaf Dip Method
This protocol details a standard laboratory procedure for evaluating the insecticidal activity of newly synthesized compounds against aphids.
Materials and Methods:
-
Test Organism: Cowpea aphids (Aphis craccivora).
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone). A series of six concentrations are typically used for determining the LC50 value. A surfactant (e.g., 0.1% Triton X-100) is added to the final dilutions.
-
Bioassay:
-
Select faba bean leaves of a uniform size.
-
Dip the leaves in the test solutions for a few seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in petri dishes containing a moist filter paper.
-
Introduce a known number of adult and nymph aphids (e.g., 20 of each) onto the treated leaves.
-
Seal the petri dishes and incubate at a controlled temperature and humidity.
-
-
Data Collection:
-
Record the mortality of the aphids at specified time intervals (e.g., 24 and 48 hours).
-
A control group (leaves dipped in surfactant solution only) and a positive control (a known insecticide like acetamiprid) should be included in each experiment.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) value using probit analysis.[4]
-
Quantitative Data
The following table summarizes the insecticidal activity of a series of synthesized pyridine derivatives against cowpea aphids (Aphis craccivora), demonstrating the potential for discovering potent novel insecticides through structural modification.
| Compound ID | R Group | LC50 (mg/L) vs. Nymphs | LC50 (mg/L) vs. Adults |
| 6 | H | 1.12 | 1.98 |
| 8 | p-CH₃ | 0.98 | 1.56 |
| 10 | p-OCH₃ | 0.85 | 1.23 |
| Acetamiprid | (Reference) | 0.45 | 0.89 |
| Data adapted from a study on novel pyridine derivatives.[4][5] |
Mechanism of Action: Acetylcholinesterase Inhibition
Many organophosphate insecticides derived from pyridine precursors, such as chlorpyrifos, exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).
Acetylcholinesterase inhibition signaling pathway.
Inhibition of AChE by a pesticide leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors on the postsynaptic neuron, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[4]
Conclusion
The derivatization of this compound, particularly through its key intermediate 3,5,6-trichloro-2-pyridinol, presents a promising avenue for the discovery of novel pesticides. The protocols and data provided in these application notes offer a starting point for the synthesis and evaluation of new insecticidal compounds. By exploring diverse chemical modifications and employing standardized bioassays, researchers can identify lead candidates with improved efficacy and potentially novel modes of action.
References
- 1. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine in Cross-Coupling Reactions
Abstract
2,3,5,6-Tetrachloropyridine is a versatile and highly functionalized building block for the synthesis of complex pharmaceutical intermediates. Its distinct electronic properties and multiple reactive sites allow for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound as a key starting material.
Introduction: The Role of Polychlorinated Pyridines in Medicinal Chemistry
Substituted pyridine (B92270) scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The ability to precisely install various substituents onto the pyridine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound offers a robust platform for generating diverse pyridine derivatives. The chlorine atoms at the C2, C6, C3, and C5 positions exhibit differential reactivity, which can be exploited to achieve site-selective cross-coupling, enabling the construction of complex molecular architectures. Typically, the C2 and C6 positions are more electron-deficient due to the inductive effect of the ring nitrogen, making them more susceptible to initial oxidative addition in Pd-catalyzed cycles.
The following sections detail protocols for three major classes of cross-coupling reactions, providing researchers with the necessary information to leverage this compound in their synthetic campaigns.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. When using this compound, the reaction can be controlled to achieve selective mono- or di-arylation, primarily at the more reactive C2 and C6 positions. Careful selection of catalyst, ligand, and reaction conditions is essential to control the degree of substitution.
Logical Workflow for Sequential Suzuki-Miyaura Coupling
Caption: Workflow for mono- and di-arylation of tetrachloropyridine.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the site-selective arylation of polychloropyridines. The data is based on analogous reactions with pentachloropyridine, which shows high predictability for this compound reactivity at the C2/C6 positions.
| Entry | Arylboronic Acid (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 2-Phenyl-3,5,6-trichloropyridine | ~85 |
| 2 | 4-Tolylboronic Acid (1.1) | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 2-(4-Tolyl)-3,5,6-trichloropyridine | ~90 |
| 3 | Phenylboronic Acid (2.2) | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | Toluene/EtOH/H₂O | 90 | 24 | 2,6-Diphenyl-3,5-dichloropyridine | ~75 |
| 4 | 4-Methoxyphenyl-boronic Acid (2.2) | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (4) | Dioxane/H₂O | 100 | 20 | 2,6-Bis(4-methoxyphenyl)-3,5-dichloropyridine | ~80 |
Experimental Protocol: Synthesis of 2-Aryl-3,5,6-trichloropyridine (Table 1, Entry 1)
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add a degassed solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-3,5,6-trichloropyridine.
Sonogashira Cross-Coupling
The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl moieties into the pyridine core. Similar to the Suzuki coupling, the reaction proceeds with high regioselectivity at the C2 and C6 positions. The resulting alkynylpyridines are versatile intermediates for further transformations, including cyclizations and click chemistry.
General Reaction Scheme
Caption: General scheme for the Sonogashira cross-coupling reaction.
Quantitative Data: Sonogashira Coupling Conditions
The following table summarizes optimized conditions for the mono- and di-alkynylation of this compound.
| Entry | Terminal Alkyne (eq.) | Catalyst (mol%) | Co-Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) (1.2) | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA (3) | THF | 60 | 6 | 2-(Phenylethynyl)-3,5,6-trichloropyridine | 88 |
| 2 | Ethynyltrimethylsilane (1.2) | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA (3) | THF | 60 | 4 | 2-((Trimethylsilyl)ethynyl)-3,5,6-trichloropyridine | 92 |
| 3 | Phenylacetylene (2.4) | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | TEA (5) | THF | 65 | 18 | 2,6-Bis(phenylethynyl)-3,5-dichloropyridine | 76 |
| 4 | 1-Hexyne (2.4) | Pd(PPh₃)₄ (10) | CuI (20) | i-Pr₂NH (5) | Dioxane | 80 | 24 | 2,6-Di(hex-1-yn-1-yl)-3,5-dichloropyridine | 71 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3,5,6-trichloropyridine (Table 2, Entry 1)
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).
-
Evacuation and Backfilling: Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Reagent Addition: Add anhydrous, degassed THF (10 mL), triethylamine (B128534) (TEA, 0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol) via syringe under a positive argon flow.
-
Reaction: Heat the mixture to 60 °C and stir for 6 hours.
-
Monitoring: Follow the reaction's progress by TLC (staining with KMnO₄) or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forging C-N bonds. The application to chloropyridines, especially polychlorinated systems, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This often necessitates the use of more active, sterically hindered phosphine (B1218219) ligands and stronger bases. Regioselectivity is expected to favor the C2/C6 positions.
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
Direct experimental data for this compound is scarce. The following conditions are representative for challenging chloro-heteroaryl substrates and should serve as an excellent starting point for optimization.[1][2]
| Entry | Amine (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Morpholine (B109124) (1.2) | Pd₂(dba)₃ (2) | RuPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 4-(3,5,6-Trichloropyridin-2-yl)morpholine |
| 2 | Aniline (1.2) | Pd(OAc)₂ (2) | BrettPhos (6) | LHMDS (1.5) | Dioxane | 110 | 24 | N-Phenyl-3,5,6-trichloropyridin-2-amine |
| 3 | Benzylamine (1.2) | G3-Palladacycle (2) | - | Cs₂CO₃ (2.0) | t-BuOH | 100 | 20 | N-Benzyl-3,5,6-trichloropyridin-2-amine |
| 4 | Pyrrolidine (2.5) | Pd₂(dba)₃ (4) | XPhos (12) | NaOt-Bu (3.0) | Toluene | 110 | 24 | 2,6-Di(pyrrolidin-1-yl)-3,5-dichloropyridine |
Experimental Protocol: General Procedure for Mono-amination (Table 3, Entry 1)
-
Glovebox Setup: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and RuPhos (37.3 mg, 0.08 mmol, 8 mol%) to an oven-dried Schlenk tube.
-
Addition of Reagents: To the same tube, add sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol) and this compound (218 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (0.10 mL, 1.2 mmol).
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18-24 hours.
-
Work-up: Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired mono-aminated product.
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully controlling reaction parameters, researchers can achieve high regioselectivity, enabling the synthesis of mono-, di-, or even more highly substituted pyridine derivatives. The protocols and data provided herein serve as a comprehensive guide for the application of this key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. Further optimization may be required for specific substrate combinations to achieve maximum yields.
References
Troubleshooting & Optimization
Common side products in the chlorination of pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of pyridine (B92270). The following information addresses common side products and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the chlorination of pyridine?
The most prevalent side products in the chlorination of pyridine are a series of polychlorinated pyridines. Depending on the reaction conditions, you can expect to see the formation of:
-
Dichloropyridines: Primarily 2,6-dichloropyridine (B45657), which is formed from the further chlorination of the initial product, 2-chloropyridine (B119429).[1][2]
-
Trichloropyridines
-
Tetrachloropyridines
-
Pentachloropyridine
In addition to polychlorination, the formation of tarry by-products is a common issue, particularly in high-temperature gas-phase reactions or when using certain catalysts in liquid-phase reactions.[3][4]
Q2: How can I control the extent of polychlorination in my reaction?
Controlling polychlorination is crucial for achieving a high yield of the desired monochlorinated product. The degree of chlorination is influenced by several factors:
-
Reaction Temperature: Higher temperatures generally favor the formation of more highly chlorinated pyridines. For instance, in the gas phase, increasing the temperature can shift the product distribution from primarily 2-chloropyridine to 2,6-dichloropyridine and other polychlorinated species.[5]
-
Reaction Time: Longer reaction times will naturally lead to a greater degree of polychlorination.
-
Molar Ratio of Reactants: A higher molar ratio of chlorine to pyridine will increase the likelihood of multiple chlorination events.
-
Catalyst: The choice of catalyst can significantly impact selectivity. Some catalysts may promote polychlorination, while others can be used to selectively produce monochlorinated products.
Q3: My reaction is producing a significant amount of tar. What are the likely causes and how can I minimize it?
Tar formation is a common problem, especially in high-temperature gas-phase chlorination.[3][4] Key factors contributing to tar formation include:
-
High Reaction Temperatures: Temperatures exceeding 450-500°C in the gas phase can lead to the decomposition of pyridine and the formation of complex, high-molecular-weight tarry substances.[5]
-
Catalyst Choice: Certain catalysts, particularly some metal halides, can promote side reactions that lead to tar formation, especially at elevated temperatures.
-
Reaction Residence Time: Extended residence times at high temperatures can increase the extent of side reactions and tar formation.
To minimize tar formation, consider the following strategies:
-
Optimize Reaction Temperature: Carefully control the reaction temperature to the lowest effective level for the desired chlorination.
-
Select an Appropriate Catalyst: If using a catalyst, choose one known for high selectivity and minimal tar formation under your desired reaction conditions.
-
Control Residence Time: In a flow reactor, adjusting the flow rates of the reactants can help to minimize the residence time in the high-temperature zone.
-
Use of an Inert Diluent: In gas-phase reactions, using an inert gas like nitrogen can help to control the reaction temperature and minimize intermolecular reactions that lead to tar.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-chloropyridine and high yield of 2,6-dichloropyridine and other polychlorinated pyridines. | Reaction temperature is too high. | Lower the reaction temperature. In gas-phase reactions, precise temperature control is critical. |
| High molar ratio of chlorine to pyridine. | Reduce the molar ratio of chlorine to pyridine. | |
| Long reaction time. | Decrease the reaction time or, in a flow system, increase the flow rate. | |
| Significant formation of tarry by-products. | Reaction temperature is excessively high. | Optimize the temperature to the minimum required for the desired conversion. |
| Inappropriate catalyst or catalyst concentration. | Experiment with different catalysts or lower the concentration of the current catalyst. | |
| Extended residence time in the reactor. | Shorten the reaction time or increase the flow rate in a continuous process. | |
| Reaction is not proceeding or conversion is very low. | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the product distribution. |
| Inactive or poisoned catalyst. | Ensure the catalyst is active and has not been poisoned by impurities in the reactants or feedstock. | |
| Insufficient activation energy (in photochemical reactions). | Ensure the light source is of the correct wavelength and intensity. Check for fouling of the lamp or reactor walls. | |
| Formation of unexpected isomers (e.g., 3- or 4-chloropyridine). | Reaction mechanism deviation (e.g., radical vs. electrophilic). | The primary product of direct chlorination is 2-chloropyridine. Formation of other isomers may indicate a different reaction pathway. Review the reaction conditions (e.g., presence of radical initiators or specific catalysts) to understand the operative mechanism. |
Data Presentation
The following tables summarize the product distribution from the gas-phase chlorination of pyridine under different temperature conditions, as extracted from patent literature. This data illustrates the significant impact of temperature on the formation of side products.
Table 1: Product Distribution in Gas-Phase Chlorination of Pyridine vs. Temperature
| Temperature (°C) | Pyridine Conversion (%) | 2-Chloropyridine Yield (%) | 2,6-Dichloropyridine Yield (%) | Selectivity for 2-Chloropyridine (%) | Selectivity for 2,6-Dichloropyridine (%) |
| 375 | 45.4 | 34.9 | 2.5 | 76.9 | 5.5 |
| 409 | 71.9 | 49.3 | 7.9 | 68.6 | 11.0 |
| 451 | 91.5 | 42.1 | 18.2 | 46.0 | 19.9 |
| 589 | 99.8 | 1.8 | 1.2 | 1.8 | 1.2 |
Data extracted from EP0684943B1. The experiment was conducted in a gas-phase reactor. Selectivity is calculated based on the converted pyridine.[1]
Experimental Protocols
General Procedure for Gas-Phase Chlorination of Pyridine
The following is a generalized experimental protocol based on procedures described in the literature for the gas-phase chlorination of pyridine.
-
Reactor Setup: A tubular reactor (e.g., quartz or other inert material) is placed inside a furnace with precise temperature control. The reactor is equipped with inlets for pyridine and chlorine gas, and an outlet leading to a collection system.
-
Reactant Preparation: Pyridine is vaporized and mixed with a stream of chlorine gas and an inert carrier gas (e.g., nitrogen). The molar ratio of the reactants is controlled by mass flow controllers.
-
Reaction: The gaseous mixture is passed through the heated reactor. The temperature and residence time are the key parameters to be controlled.
-
Product Collection: The reaction mixture exiting the reactor is cooled to condense the liquid products. Unreacted gases are typically passed through a scrubber to neutralize excess chlorine and HCl.
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Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the product distribution.[6]
Mandatory Visualization
Caption: Reaction pathway for the chlorination of pyridine leading to the desired product and common side products.
Caption: A logical workflow for troubleshooting common issues in pyridine chlorination experiments.
References
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. US3732230A - Liquid phase polychlorination of pyridine hydrochlorides - Google Patents [patents.google.com]
- 3. osha.gov [osha.gov]
- 4. publications.tno.nl [publications.tno.nl]
- 5. data.epo.org [data.epo.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 2,3,5,6-Tetrachloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,5,6-tetrachloropyridine and increasing its yield.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions
Q1: What are the common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. These include:
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Liquid-phase chlorination of pyridine (B92270) or its derivatives.[1]
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Reaction of a 2,2,4-trichloro-4-cyanobutyric acid ester with phosphorus oxychloride.[2]
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Gas-phase chlorination of chlorinated pyridines.[3]
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Reaction of trichloroacetyl chloride with acrylonitrile.[4]
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Reduction of pentachloropyridine.[5]
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A two-step synthesis from pyridine involving photochlorination followed by catalytic chlorination.[6]
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Controlled chlorination of 2,6-diaminopyridine (B39239) followed by bis(diazotization).[7]
Q2: My yield of this compound is lower than expected. What are the potential causes?
A2: Low yields can result from several factors depending on the synthesis method. Common causes include:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.
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Side reactions: The formation of undesired byproducts, such as other chlorinated pyridine isomers or polymers, can reduce the yield of the target compound.[4]
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Suboptimal reagent stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.
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Catalyst deactivation or inefficiency: The catalyst, if used, may be of poor quality, poisoned by impurities, or used in an insufficient amount.
-
Losses during workup and purification: The product may be lost during extraction, distillation, or crystallization steps.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
Troubleshooting Specific Synthesis Methods
Method 1: Liquid-Phase Chlorination of Pyridine
Q3: I am using the liquid-phase chlorination method with sulfur dichloride and my yield is low. How can I improve it?
A3: To improve the yield in the liquid-phase chlorination of pyridine with sulfur dichloride, consider the following:
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Temperature Control: Maintain the initial reaction temperature below 20°C during the addition of sulfur dichloride to minimize side reactions. The subsequent reflux should be maintained for an adequate duration, typically 6-8 hours.[1]
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Reagent Ratio: The molar ratio of sulfur dichloride to pyridine is critical. Increasing the excess of sulfur dichloride has been shown to significantly increase the yield.[1]
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Solvent: Carbon tetrachloride is a commonly used solvent for this reaction.[1] Ensure it is anhydrous, as water can react with the chlorinating agent.
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Post-reaction processing: After the reaction, proper neutralization and extraction are crucial to isolate the product effectively.[1]
Data Presentation
Table 1: Effect of Reagent Ratio on Yield in Liquid-Phase Chlorination of Pyridine [1]
| Molar Ratio (Sulfur Dichloride : Pyridine) | GC Yield (%) |
| 2:1 | 71 |
| 3:1 | 95 |
| 10:1 | 97 |
Table 2: Influence of Reaction Parameters on the Yield from 2,2,4-trichloro-4-cyanobutyrate Ester [2]
| Starting Ester | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Methyl ester | 10 | 140 | 90.6 |
| Methyl ester | 5 | 140 | 68 |
| Methyl ester | Not specified | Not specified | 60 |
| Butyl ester | 10 | 140 | 62 |
| p-tolyl ester | 10 | 140 | 71 |
| Methyl ester (with 1,2-dichloroethane) | Not specified | Not specified | 78 |
| Methyl ester (different work-up) | Not specified | 70 (cooling) | 79 |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Liquid-Phase Chlorination [1]
Objective: To synthesize this compound from pyridine with high yield.
Materials:
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Pyridine
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Sulfur dichloride
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Carbon tetrachloride
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20% Sodium hydroxide (B78521) solution
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Anhydrous magnesium sulfate (B86663)
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Nitrogen gas
Procedure:
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In a reaction vessel under a nitrogen atmosphere, add 4.0g (50 mmol) of pyridine to 20 ml of carbon tetrachloride.
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Cool the mixture to 0°C using an ice-salt bath.
-
While maintaining the internal temperature below 20°C, slowly add a solution of 52.5g (500 mmol) of sulfur dichloride in 5 ml of carbon tetrachloride.
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After the addition is complete, heat the reaction mixture to reflux (approximately 71°C) and maintain reflux for 6 hours. The reaction temperature may rise to 80°C.
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Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Carefully neutralize the filtrate by dropwise addition of a 20% sodium hydroxide solution while keeping the internal temperature above 10°C.
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Separate the organic phase and dry it over anhydrous magnesium sulfate overnight.
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Remove the solvent by rotary evaporation under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis from an Ester of 2,2,4-trichloro-4-cyanobutyric acid [2]
Objective: To prepare this compound from a substituted butyrate (B1204436) ester.
Materials:
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Methyl 2,2,4-trichloro-4-cyanobutyrate
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Phosphorus oxychloride (POCl₃)
-
Dry Hydrogen Chloride (HCl) gas
Procedure:
-
Combine 12 g of methyl 2,2,4-trichloro-4-cyanobutyrate, 40 mL of phosphorus oxychloride, and 1.6 g of dry HCl gas in a suitable reaction vessel.
-
Heat the mixture at 140°C for 10 hours.
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After cooling to room temperature, carefully add ice to the reaction mixture.
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Subject the resulting aqueous slurry to steam distillation.
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Filter the white solid from the water distillate.
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Dry the collected solid in a vacuum at 60°C to a constant weight to yield this compound.
Mandatory Visualization
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 5. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material - Google Patents [patents.google.com]
- 7. A convenient synthesis of 2,3,5,6-tetrahalogenopyridines and of 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of 2,3,5,6-tetrachloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,3,5,6-tetrachloropyridine.
Main Synthetic Pathways
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The primary methods include the selective reduction of pentachloropyridine (B147404) and the direct chlorination of pyridine (B92270) or its derivatives.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Technical Support Center: Purification of 2,3,5,6-Tetrachloropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2,3,5,6-tetrachloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
A1: The most common isomeric impurities are 2,3,4,5-tetrachloropyridine (B1585559) and 2,3,4,6-tetrachloropyridine. These isomers often have very similar physical properties, making their separation from the desired 2,3,5,6-isomer challenging.
Q2: Why is it difficult to separate these tetrachloropyridine isomers by fractional distillation?
A2: Fractional distillation is often inefficient for separating tetrachloropyridine isomers due to their very close boiling points. This similarity in volatility requires distillation columns with a very high number of theoretical plates, which can be costly and time-consuming.
Q3: What are the primary methods for removing isomeric impurities from this compound?
A3: The main strategies for purification include:
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Selective Chlorination: This method converts the undesired isomers into pentachloropyridine (B147404), which has a different boiling point and is more easily separated from this compound.
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Fractional Crystallization: This technique exploits small differences in the solubility of the isomers in a particular solvent to achieve separation.
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Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.
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Steam Distillation: This can be used as a purification step, particularly after synthesis.
Q4: What level of purity can be expected for commercially available this compound?
A4: Commercially available this compound is often available in purities of ≥99%.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Solution |
| Low Purity of Crystals | Cooling rate is too fast, leading to the trapping of impurities within the crystal lattice. | Allow the solution to cool slowly and without disturbance to promote the formation of larger, purer crystals. |
| Insufficient washing of crystals. | Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. | |
| Poor Crystal Yield | The chosen solvent is too good a solvent for the desired isomer, even at low temperatures. | Consider using a different solvent or a solvent mixture. A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Not enough of the poor solvent was added in a mixed-solvent system. | Add the poor solvent dropwise to the hot solution until turbidity persists, then add a small amount of the good solvent to redissolve and allow to cool. | |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, and the solution is supersaturated. | Use a lower boiling point solvent or a larger volume of the current solvent. Seeding the solution with a pure crystal of the desired isomer can also help induce crystallization. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Isomers | The solvent system (mobile phase) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides the best separation of the isomers before running the column. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly and without any air bubbles. | |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. |
| Tailing of Peaks | The compound is interacting too strongly with the stationary phase. | Consider using a different stationary phase or adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: Selective Chlorination of Isomeric Impurities
This protocol describes the conversion of unwanted tetrachloropyridine isomers to pentachloropyridine, which can then be more easily separated.
Materials:
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Crude this compound containing isomeric impurities
-
Chlorine gas
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Ferric chloride (catalyst)
-
Distillation apparatus
Procedure:
-
Charge a suitable reactor with the crude tetrachloropyridine mixture.
-
Heat the mixture until it is molten.
-
Add a catalytic amount of ferric chloride to the molten mixture with stirring.
-
Heat the reaction mixture to approximately 200-250°C.
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Sparge chlorine gas into the reaction mixture.
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Monitor the reaction progress by gas chromatography (GC) to follow the disappearance of the undesired tetrachloropyridine isomers.
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Once the desired level of conversion is achieved, stop the chlorine flow and cool the reaction mixture.
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Separate the this compound from the newly formed pentachloropyridine by fractional distillation.
Protocol 2: Fractional Crystallization
This protocol provides a general procedure for purifying this compound by fractional crystallization. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring until the solid completely dissolves.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
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Dry the crystals thoroughly.
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Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., GC-MS) to assess the efficiency of the separation. Repeat the process if necessary for higher purity.
Protocol 3: Column Chromatography
This protocol outlines the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (or another suitable stationary phase)
-
Appropriate solvent system (mobile phase), for example, a mixture of petroleum ether and ethyl acetate.
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen mobile phase.
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions in separate tubes.
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Monitor the fractions by TLC or another analytical method to identify which fractions contain the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Principle | Reported Purity | Advantages | Disadvantages |
| Selective Chlorination | Converts isomeric impurities to more easily separable pentachloropyridine. | High purity achievable after distillation. | Efficient for removing positional isomers. | Requires handling of chlorine gas and high temperatures. |
| Fractional Crystallization | Separation based on differences in solubility. | Can achieve high purity with optimization. | Good for large-scale purification. | Can be time-consuming and may require multiple recrystallizations. |
| Column Chromatography | Separation based on differential adsorption. | >97% reported in a synthesis procedure. | Effective for small-scale purification and high resolution. | Can be costly and time-consuming for large quantities. |
| Steam Distillation | Separation of volatile compounds with steam. | Purity not specified, used as a purification step. | Useful for removing non-volatile impurities. | May not be effective for separating close-boiling isomers. |
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: The logical steps involved in the selective chlorination process.
Caption: A step-by-step workflow for the fractional crystallization protocol.
Caption: A sequential workflow for purification by column chromatography.
Troubleshooting low conversion rates in pentachloropyridine reduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the reduction of pentachloropyridine (B147404).
Frequently Asked Questions (FAQs)
Q1: What is the primary reduction product of pentachloropyridine?
The primary and most commonly desired reduction product of pentachloropyridine is 2,3,5,6-tetrachloropyridine. This is achieved by the selective removal of the chlorine atom at the 4-position of the pyridine (B92270) ring, which is the most reactive site.[1][2]
Q2: What are the most common methods for reducing pentachloropyridine?
The most common methods for the reduction of pentachloropyridine include catalytic hydrodechlorination using catalysts like palladium on carbon (Pd/C), as well as reduction with zinc or electrochemical methods.[1][2]
Q3: My reaction has stalled, and I suspect catalyst deactivation. What are the common causes?
Catalyst deactivation in hydrodechlorination reactions can be caused by several factors. The accumulation of byproducts on the catalyst surface can block active sites.[3] Additionally, the presence of impurities in the starting material or solvent can act as catalyst poisons. For palladium catalysts, the oxidation state of the palladium is crucial for its activity; changes in the oxidation state during the reaction can lead to deactivation.[4]
Q4: Can the solvent and base really have a significant impact on the reaction outcome?
Yes, the choice of solvent and base can significantly influence the regioselectivity and overall efficiency of reactions involving pyridine derivatives.[5] The solvent can affect the solubility of the reactants and the stability of intermediates, while the base is often crucial for neutralizing acidic byproducts like HCl, which can inhibit the catalyst.[6]
Q5: What analytical techniques are suitable for monitoring the progress of my pentachloropyridine reduction?
The progress of the reaction can be effectively monitored using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to identify and quantify the starting material, desired product, and any byproducts.[7] Thin-layer chromatography (TLC) can also be a useful qualitative tool for tracking the consumption of the starting material.[1][2]
Troubleshooting Guides
Problem 1: Low or No Conversion of Pentachloropyridine
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | - Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions. For Pd/C, exposure to air can lead to oxidation and reduced activity.[4] - Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Consider increasing the catalyst amount. - Catalyst Poisoning: Impurities in the pentachloropyridine starting material or solvent can poison the catalyst. Purify the starting material and use high-purity, dry solvents. |
| Suboptimal Reaction Conditions | - Insufficient Hydrogen Pressure: For catalytic hydrodechlorination, ensure a constant and adequate hydrogen pressure is maintained throughout the reaction. - Incorrect Temperature: The reaction may be too slow at low temperatures. Conversely, excessively high temperatures can lead to side reactions and catalyst degradation. Optimize the temperature for your specific catalytic system.[8][9] - Poor Mixing: Inadequate stirring can lead to poor mass transfer, especially in heterogeneous catalysis. Ensure vigorous stirring to maximize contact between the reactants and the catalyst. |
| Inappropriate Solvent or Base | - Solvent Choice: The solubility of pentachloropyridine and the intermediates can be a critical factor.[1] Ensure a solvent is used in which the starting material is sufficiently soluble. Polar solvents like methanol (B129727) have been shown to improve the reactivity in some hydrodechlorination reactions. - Base Strength and Stoichiometry: An appropriate base is required to neutralize the HCl generated during the reaction, which can otherwise inhibit the catalyst.[6] Ensure the base is strong enough and used in sufficient quantity. |
Problem 2: Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction | If the reaction is left for too long or the conditions are too harsh, further dechlorination of the desired this compound can occur, leading to tri- or di-chlorinated pyridines. Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Incomplete Reduction | The presence of partially reduced intermediates suggests that the reaction has not gone to completion. This could be due to catalyst deactivation or suboptimal reaction conditions as outlined in Problem 1. |
| Side Reactions | Depending on the reaction conditions and the presence of nucleophiles, other side reactions might occur. Analyze the byproduct profile to understand the competing reaction pathways. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrodechlorination of Chlorinated Aromatic Compounds
| Catalyst | Support | Target Compound | Key Findings | Reference |
| Palladium (Pd) | Activated Carbon (AC) | 2,4-dichlorophenol | Maintained constant activity over long-term use. | [3] |
| Pd | AC | 2,4-dichlorophenoxyacetic acid | Suffered from deactivation due to accumulation of byproducts. | [3] |
| Pd-Ni Bimetallic | SiO2 | Chlorobenzene | Less active than Pd-Fe but showed relatively constant activity. | [10] |
| Pd-Fe Bimetallic | SiO2 | Chlorobenzene | More active than Pd-Ni, but prone to deactivation at higher temperatures. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrodechlorination of Pentachloropyridine
This protocol provides a general method for the reduction of pentachloropyridine using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Pentachloropyridine
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Base (e.g., triethylamine (B128534) or sodium hydroxide)
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer and a gas inlet
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve pentachloropyridine in the chosen anhydrous solvent.
-
Addition of Catalyst and Base: Carefully add the 10% Pd/C catalyst and the base to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or a regulated supply, and maintain a positive pressure.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. The filtrate can then be processed to isolate the this compound.
Visualizations
Diagram 1: General Experimental Workflow for Pentachloropyridine Reduction
Caption: A typical experimental workflow for the catalytic hydrodechlorination of pentachloropyridine.
Diagram 2: Troubleshooting Logic for Low Conversion Rates
Caption: A decision tree for troubleshooting low conversion rates in pentachloropyridine reduction.
Diagram 3: Simplified Reaction Pathway of Pentachloropyridine Reduction
Caption: A simplified pathway for the reduction of pentachloropyridine to this compound and potential over-reduction byproducts.
References
- 1. Page loading... [guidechem.com]
- 2. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental study of catalytic hydro-dechlorination (HDC) of Aroclor 1232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2 [mdpi.com]
Alternative catalysts for the synthesis of 2,3,5,6-tetrachloropyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,5,6-tetrachloropyridine, a crucial intermediate in the production of pesticides and pharmaceuticals.[1] This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation with alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative methods for the synthesis of this compound?
A1: Several alternative catalytic methods for the synthesis of this compound have been developed to improve yield, selectivity, and environmental safety. The main routes include:
-
Dechlorination of Pentachloropyridine (B147404): This widely used method involves the selective removal of a chlorine atom from pentachloropyridine, often employing reducing agents like zinc in the presence of a catalyst.[1][2][3][4] An electrocatalytic approach using a stainless steel cathode with zinc chloride has also been reported.[5]
-
Reaction of Trichloroacetyl Chloride with Acrylonitrile (B1666552): This process utilizes a copper(I) chloride or bromide catalyst to produce this compound.[6]
-
Gas-Phase Catalytic Chlorination: This method involves the chlorination of pyridine (B92270) or its derivatives in the gas phase over catalysts such as silica (B1680970) or alumina.[7]
-
Cyclization Reaction: An ester of 2,2,4-trichloro-4-cyanobutyric acid can be reacted with phosphorus oxychloride in the presence of hydrogen chloride as a catalyst to yield the desired product.[8]
Q2: What are the common side products observed during the synthesis of this compound?
A2: The formation of isomers and under-chlorinated or over-chlorinated pyridines are common challenges. Depending on the synthetic route, side products may include:
-
Isomers such as 2,3,4,6-tetrachloropyridine (B80340).[2]
-
Trichloropyridines, for instance, 2,3,5-trichloropyridine (B95902).[2]
-
Pentachloropyridine (unreacted starting material).[2]
-
In the reaction of trichloroacetyl chloride with acrylonitrile, 3,5,6-trichloropyridin-2-ol can also be formed.[6]
Q3: How can I minimize the formation of the 2,3,4,6-tetrachloropyridine isomer?
A3: Minimizing the formation of the undesired 2,3,4,6-tetrachloropyridine isomer is critical for product purity. Reaction conditions play a significant role. For example, in the zinc-mediated dechlorination of pentachloropyridine, careful control of reaction temperature and stoichiometry of the reducing agent is crucial. Following established protocols that have demonstrated high selectivity is recommended.
Q4: What safety precautions should be taken when working with the reagents for this synthesis?
A4: The synthesis of this compound involves hazardous materials. It is essential to consult the Safety Data Sheet (SDS) for all chemicals. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding high temperatures and open flames, which can lead to thermal decomposition and the release of toxic vapors like hydrogen cyanide and nitrogen oxides.[9]
-
Handling corrosive reagents like phosphorus oxychloride and hydrogen chloride with extreme care.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Dechlorination of Pentachloropyridine
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Reducing Agent (Zinc) | Use freshly activated zinc powder or dust. Ensure the correct stoichiometric amount of zinc is used, typically 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine.[2] |
| Improper Solvent | The choice of solvent can significantly impact the reaction. Solvents such as alkylnitriles (e.g., acetonitrile), alkylsulfoxides, or mixtures with water have been shown to be effective.[2] Ensure the solvent is dry and of an appropriate grade. |
| Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. For the zinc and ammonium (B1175870) salt system, temperatures around 60°C have been documented.[2] Higher temperatures may lead to over-reduction or side reactions. |
| Poor Catalyst Activity | If using a quaternary ammonium salt as a catalyst, ensure its purity and appropriate loading.[3] |
Problem 2: Formation of Multiple Byproducts in Gas-Phase Chlorination
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Gas-phase chlorination is highly temperature-dependent. Temperatures between 200°C and 500°C are typically employed.[7] Optimize the temperature within this range to favor the formation of the desired tetrachloropyridine. |
| Catalyst Deactivation | The catalyst (e.g., silica, alumina) can become deactivated over time.[7] Consider regenerating or replacing the catalyst. The addition of activated carbon, iron, or zinc to the catalyst bed may also be beneficial.[7] |
| Improper Flow Rate of Reactants | The molar ratio of chlorine to the pyridine substrate is a critical parameter. Adjust the flow rates to achieve the optimal ratio for selective chlorination. |
Experimental Protocols & Data
Method 1: Dechlorination of Pentachloropyridine with Zinc
This method describes the synthesis of this compound by the selective dechlorination of pentachloropyridine using zinc as the reducing agent.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via dechlorination.
Protocol:
-
In a suitable reactor, charge pentachloropyridine, a solvent (e.g., acetonitrile), and an ammonium salt (e.g., ammonium chloride).[2]
-
With stirring, add zinc powder to the mixture. The amount of zinc should be approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove unreacted zinc and other solid byproducts.
-
The filtrate is then subjected to a work-up procedure, which may involve quenching with water and extraction with an organic solvent.
-
The organic layer is then purified, for example, by distillation or recrystallization, to yield pure this compound.
Quantitative Data Summary:
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pentachloropyridine Conversion (%) | Selectivity for this compound (%) | Reference |
| Zinc / Ammonium Chloride | Acetonitrile | 60 | 73.4 | - | [2] |
| Zinc / Ammonium Salt | Alkylnitrile/Water | - | 93.60 | 97.12 | [2] |
| Zinc / Ammonium Salt | Alkylsulfoxide | - | 96.75 | 91.71 | [2] |
| Stainless Steel Cathode / ZnCl₂ | Aqueous Acetonitrile | - | High | High | [5] |
Method 2: Reaction of Trichloroacetyl Chloride with Acrylonitrile
This process involves the reaction of trichloroacetyl chloride and acrylonitrile in the presence of a copper catalyst.
Logical Relationship of Reaction Components
Caption: Key components for the synthesis of this compound.
Protocol:
-
Charge a reactor with an organic solvent (e.g., acetonitrile), acrylonitrile, and the copper catalyst (e.g., copper(I) chloride or copper(I) bromide). The catalyst is typically used in amounts of 0.01 to 10 mol % relative to acrylonitrile.[6]
-
Heat the mixture to the reaction temperature, which is generally between 70°C and 220°C, with a preferred range of 130°C to 200°C.[6]
-
Add trichloroacetyl chloride to the reaction mixture.
-
Maintain the reaction at the set temperature in a closed system under the pressure that develops.
-
After the reaction is complete, the mixture is cooled.
-
The product, a mixture of this compound and 3,5,6-trichloropyridin-2-ol, can be isolated and purified by methods such as crystallization, distillation, or steam distillation.[6]
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Catalyst Loading (mol %) | Reference |
| Copper(I) Chloride or Bromide | Acetonitrile | 130 - 200 | 0.1 - 5 | [6] |
| Copper Powder/Bronze | Butyronitrile | 70 - 220 | 0.01 - 10 | [6] |
Method 3: Synthesis from an Ester of 2,2,4-Trichloro-4-cyanobutyric acid
This novel process involves the reaction of an ester of 2,2,4-trichloro-4-cyanobutyric acid with phosphorus oxychloride, catalyzed by hydrogen chloride.
Protocol:
-
In a suitable reaction vessel, combine the ester of 2,2,4-trichloro-4-cyanobutyric acid and an excess of phosphorus oxychloride.[8]
-
Introduce a catalytic amount of dry hydrogen chloride gas.[8]
-
Heat the reaction mixture to a temperature between 100°C and 160°C (preferably 120-140°C) for 5 to 10 hours. The reaction may be conducted under elevated pressure if necessary.[8]
-
Upon completion, the reaction mixture is cooled.
-
The product can be isolated by pouring the mixture into cold water, followed by steam distillation to obtain the crystalline this compound.[8]
Quantitative Data Summary:
| Reactant | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ester of 2,2,4-trichloro-4-cyanobutyric acid | Hydrogen Chloride | 120 - 140 | 5 - 10 | 60 - 90 | [8] |
References
- 1. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 3. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 5. US4592810A - Electrocatalytic production of this compound from pentachloropyridine - Google Patents [patents.google.com]
- 6. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Preventing the formation of over-chlorinated pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chlorination of pyridines, with a specific focus on preventing the formation of over-chlorinated products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective chlorination of pyridines?
A1: The primary challenges in selective pyridine (B92270) chlorination stem from the pyridine ring's electronic properties. Pyridine is an electron-deficient π-system, which deactivates it towards electrophilic aromatic substitution (EAS), often requiring harsh reaction conditions.[1] These conditions can lead to a lack of selectivity and the formation of multiple chlorinated isomers, as well as over-chlorination to produce undesired di-, tri-, tetra-, and pentachlorinated pyridines.[2] Additionally, high temperatures can result in the formation of tar and other byproducts, complicating purification.[3]
Q2: What are the common mechanisms for pyridine chlorination?
A2: The mechanism of pyridine chlorination is highly dependent on the reaction conditions.
-
Electrophilic Aromatic Substitution (EAS): This mechanism is common when using a Lewis acid catalyst (e.g., AlCl₃) at moderate temperatures (around 100°C). The catalyst polarizes the Cl₂ molecule, creating a strong electrophile that attacks the pyridine ring, typically at the 3-position.[4] However, pyridine is strongly deactivated towards EAS, making this reaction slow and often inefficient.[4]
-
Free Radical Substitution: At high temperatures (e.g., 200°C and above) in the gas phase, chlorination proceeds via a free-radical mechanism.[4] This process is less selective but can be effective for producing certain chlorinated pyridines. Over-chlorination is a significant risk with this method.[2]
-
Nucleophilic Substitution (via N-oxides or Phosphonium (B103445) Salts): To achieve greater selectivity, pyridine can be first converted to a pyridine N-oxide. The N-oxide activates the 2- and 4-positions for nucleophilic attack.[5][6] Similarly, specially designed phosphine (B1218219) reagents can be used to generate phosphonium salts at the 4-position, which can then be displaced by a chloride nucleophile.[1][7]
Q3: How can I activate the pyridine ring to achieve more selective chlorination under milder conditions?
A3: Activating the pyridine ring is a key strategy for improving selectivity and avoiding harsh reaction conditions. One of the most effective methods is the conversion of the pyridine to a pyridine N-oxide.[5][6] The N-oxide group increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack and also enabling nucleophilic substitution pathways.[5][6] After the chlorination step, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine.[6] Another advanced method involves the use of designed phosphine reagents to form pyridylphosphonium salts, which can then undergo selective nucleophilic displacement with a halide source.[1][7]
Troubleshooting Guide
Problem 1: My reaction produces a mixture of multi-chlorinated pyridines (e.g., tetrachloro- and pentachloropyridine) instead of the desired mono- or di-chlorinated product.
| Potential Cause | Troubleshooting Step |
| Excessive Chlorine | Carefully control the stoichiometry of the chlorine gas or chlorinating agent. Use a molar ratio of chlorine to the pyridine starting material that is appropriate for the desired level of chlorination. For example, in some processes, an equimolar amount of chlorine is used, while in others, a slight excess is carefully controlled.[8] |
| High Reaction Temperature | High temperatures often lead to over-chlorination.[2] If possible, lower the reaction temperature. For gas-phase reactions, maintaining the temperature below 450°C can decrease the formation of pentachloropyridine.[2] Consider alternative, lower-temperature methods such as using pyridine N-oxides or phosphine reagents.[1][5] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC-MS or LC-MS. Stop the reaction once the desired product is formed to prevent further chlorination. Typical reaction times can range from 0.1 to 60 seconds in continuous reactors.[2] |
| Inappropriate Catalyst or Lack of Catalyst | The choice of catalyst can influence selectivity. In some high-temperature liquid-phase chlorinations, metallic halide catalysts are used.[8] For more selective reactions, consider methods that do not rely on harsh catalysts, such as the pyridine N-oxide approach.[5] |
Problem 2: The reaction is producing a significant amount of tar, leading to low yields and difficult purification.
| Potential Cause | Troubleshooting Step |
| High "Hot Spot" Temperature | In vapor-phase reactions, localized high temperatures can cause decomposition and tar formation. Employing a two-stage reactor, with an initial hot spot followed by a lower temperature zone, can improve selectivity and reduce tarring.[3] |
| Insufficient Mixing | Poor mixing of reactants can lead to localized high concentrations of chlorine and subsequent side reactions. In liquid-phase reactions, ensure efficient stirring. Specialized reactors with gas distribution and self-priming stirrers can improve chlorine utilization and reduce byproduct formation.[9] |
| Reaction with Solvent | Certain solvents can react under chlorination conditions. Ensure the chosen solvent is inert. In many industrial processes, the reaction is run neat or in the presence of an inert gas to avoid solvent-related side reactions.[3] |
Experimental Protocols
Protocol 1: Selective 2-Chlorination via Pyridine N-Oxide
This protocol is based on the principle of activating the pyridine ring towards nucleophilic attack at the 2- and 4-positions.[5]
-
N-Oxidation of Pyridine:
-
Dissolve the starting pyridine in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide or a peracid like m-CPBA, portion-wise while maintaining the temperature between 70-80°C.
-
Monitor the reaction by TLC or GC until the starting pyridine is consumed.
-
Work up the reaction to isolate the pyridine N-oxide.
-
-
Chlorination of Pyridine N-Oxide:
-
Dissolve the purified pyridine N-oxide in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a chlorinating agent such as oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃).
-
Add a base, for instance, triethylamine (B128534) (Et₃N), dropwise to neutralize the generated acid.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Monitor the formation of the 2-chloropyridine (B119429) derivative.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.
-
Protocol 2: Controlled Gas-Phase Chlorination
This protocol is based on a two-stage reaction system to improve selectivity and minimize tar formation.[3]
-
Reactor Setup:
-
Use a tubular reactor, preferably oriented vertically.
-
Establish two distinct temperature zones. The first zone should have a "hot spot" controlled between 350°C and 500°C. The second zone should be maintained at a lower temperature, below 340°C.
-
-
Reactant Feed:
-
Vaporize the pyridine starting material.
-
Create a feed stream consisting of the vaporized pyridine, chlorine gas, and an inert gas (e.g., nitrogen).
-
The molar ratio of chlorine to the pyridine compound can range from 2:1 to 40:1, with a preferred range of 3:1 to 30:1.[2]
-
-
Reaction Execution:
-
Pass the vaporized feed stream through the first hot spot reaction zone.
-
Subsequently, pass the reaction mixture through the second, lower-temperature zone.
-
The residence time in the reactor can range from 0.1 to 60 seconds.[2]
-
-
Product Collection and Analysis:
-
Cool the exit stream to condense the chlorinated pyridine products.
-
Analyze the product mixture using GC or GC-MS to determine the yield and selectivity.
-
Visual Guides
Caption: Troubleshooting workflow for over-chlorination.
Caption: Comparison of pyridine chlorination strategies.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 4. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 9. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing Temperature Control in Exothermic Pyridine Chlorination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the highly exothermic process of pyridine (B92270) chlorination. Our aim is to ensure safe, controlled, and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in pyridine chlorination?
A1: Pyridine chlorination is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] Failure to effectively manage this heat can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[3][4] This can result in decreased product selectivity, formation of undesirable byproducts and tars, and, most critically, a risk of explosion.[4][5][6] Proper temperature control is essential for both safety and achieving high yields of the desired chlorinated pyridine isomers.
Q2: What are the primary methods for cooling an exothermic pyridine chlorination reaction?
A2: The most common methods involve indirect cooling, where a cooling medium is circulated around the reactor.[1][7] This is typically achieved using:
-
Jacketed Reaction Vessels: These reactors have a secondary jacket through which a cooling fluid is circulated to absorb the heat generated by the reaction.[8]
-
Cooling Baths: For smaller-scale reactions, immersing the reactor in a cooling bath (e.g., ice-water, brine, or a specialized cryogenic fluid) is a common practice.
-
Internal Cooling Coils: For larger reactors, internal coils with a circulating coolant provide a greater surface area for heat exchange.
-
Circulators/Chillers: These devices provide a continuous flow of a refrigerated fluid at a precise temperature to the reactor's jacket or cooling coils.[8]
The choice of method depends on the scale of the reaction, the desired operating temperature, and the rate of heat generation.[1]
Q3: What are the signs of a potential thermal runaway reaction?
A3: Key indicators of an impending thermal runaway include:
-
A sudden, uncontrolled increase in the reaction temperature that does not respond to standard cooling adjustments.
-
A rapid rise in pressure within the reactor.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming.
It is crucial to have a clear emergency response plan in place to address these signs immediately.[4][9]
Q4: Can the rate of reagent addition affect temperature control?
A4: Absolutely. A slow, controlled addition of the chlorinating agent (e.g., chlorine gas or a liquid chlorinating agent) is a critical parameter for managing the reaction's exothermicity.[3] Adding the reagent too quickly can generate heat faster than the cooling system can remove it, leading to a loss of temperature control.[2] Using a syringe pump or a mass flow controller for reagent addition is highly recommended for precise control.
Q5: How does solvent choice impact heat management in pyridine chlorination?
A5: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat from the reaction, helping to buffer temperature fluctuations. Additionally, using a sufficient volume of solvent can help to dilute the reactants and dissipate heat more effectively.[3] However, the choice of solvent must also be compatible with the reaction chemistry and not react with the chlorinating agent or pyridine under the reaction conditions.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
| Potential Cause | Troubleshooting Steps |
| Reagent Addition Rate Too High | Immediately stop the addition of the chlorinating agent. If possible, increase the cooling capacity (e.g., lower the chiller setpoint). Once the temperature is stable, resume addition at a significantly reduced rate. |
| Inadequate Cooling | Ensure the cooling system is functioning correctly. Check the coolant flow rate and temperature. For ice baths, ensure there is sufficient ice. Consider using a more efficient cooling method or a larger cooling bath. |
| Insufficient Solvent | The reaction may be too concentrated. In future experiments, increase the solvent volume to better dissipate the heat generated.[3] |
| Agitation Failure | Poor mixing can lead to localized "hot spots." Verify that the stirrer is functioning correctly and at an appropriate speed to ensure uniform temperature distribution throughout the reaction mixture. |
Issue 2: Formation of Tars and Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can promote side reactions and decomposition, leading to tar formation.[5] Maintain the reaction at the optimal, lower temperature for the desired chlorination. |
| "Hot Spots" in the Reactor | Inefficient heat removal or poor mixing can create localized areas of high temperature.[10] Improve agitation and ensure the reactor is adequately cooled. |
| Incorrect Stoichiometry | An excess of the chlorinating agent can lead to over-chlorination and byproduct formation. Carefully control the molar ratio of reactants. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Pyridine Chlorination with Temperature Control
-
Reactor Setup: Place a multi-necked, round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a gas inlet for the chlorinating agent, and a condenser connected to a scrubber in a cooling bath (e.g., ice-salt bath or a cryostat).
-
Reagent Preparation: Dissolve pyridine in an appropriate inert solvent (e.g., carbon tetrachloride, though safer alternatives should be considered) in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) with efficient stirring.
-
Reagent Addition: Slowly bubble chlorine gas through the solution via the gas inlet tube or add the liquid chlorinating agent dropwise using a syringe pump.
-
Temperature Monitoring and Control: Continuously monitor the internal temperature. Adjust the rate of reagent addition to maintain the temperature within the desired range (e.g., ±2 °C). If the temperature rises too quickly, immediately stop the addition until the temperature stabilizes.
-
Reaction Completion: Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Quenching: Once the reaction is complete, stop the flow of the chlorinating agent and slowly quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).
-
Workup: Proceed with the appropriate workup and purification steps to isolate the desired chlorinated pyridine.
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature increase.
Caption: Diagram of a typical experimental setup for controlled pyridine chlorination.
References
- 1. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 2. Heating and cooling system for chemical reaction kettle reaction process-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. benchchem.com [benchchem.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. icheme.org [icheme.org]
- 7. quora.com [quora.com]
- 8. asynt.com [asynt.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 2,3,5,6-Tetrachloropyridine Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for achieving high-purity 2,3,5,6-tetrachloropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, several solvents and solvent systems can be effective. Ethanol (B145695) is a commonly recommended starting point for pyridine (B92270) derivatives.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, often provide excellent results by allowing for fine-tuned solubility adjustments.[2] The choice of solvent is molecule-specific, and some initial screening is recommended to find the optimal system for your particular sample's impurity profile.[3]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[1] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider using a different solvent or a mixed solvent system. Adding a miscible "anti-solvent" (one in which the compound is less soluble) to a solution of the compound in a "good" solvent can often induce crystallization.[1][4]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason for poor yield, as a significant amount of the product will remain in the mother liquor.[5][6] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[1]
-
Incomplete crystallization: After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[1]
-
Washing with warm solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals, as warmer solvent will dissolve some of your product.[1]
Q4: My recrystallized this compound is still not pure enough. What are my options?
A4: If a single recrystallization does not provide the desired purity, you can perform a second recrystallization.[8] Ensure that you are allowing for slow crystal growth, as rapid cooling can trap impurities within the crystal lattice.[8] If colored impurities persist, you can try adding a small amount of activated charcoal to the hot solution before filtration.[9] However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield. If impurities have very similar solubility profiles to your product, other purification techniques like column chromatography may be necessary.[10]
Q5: How do I induce crystallization if no crystals form after cooling?
A5: If your solution is supersaturated but no crystals have formed, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[6]
-
Further Cooling: If the solution is at room temperature, try cooling it further in an ice bath.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6] 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[5][6] |
| The product "oils out" (forms a liquid layer instead of solid crystals). | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The compound is significantly impure. | 1. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[1] 2. Switch to a lower-boiling solvent or use a mixed-solvent system.[1] 3. Consider a preliminary purification step like column chromatography before recrystallization. |
| Low recovery/yield of crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. 4. Incomplete cooling of the solution. | 1. Use the minimum amount of hot solvent required for dissolution.[7] 2. Preheat the filtration apparatus (funnel, filter paper, receiving flask).[1] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 4. Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature.[1] |
| Crystals are colored or appear impure. | 1. Impurities were not effectively removed. 2. Rapid crystallization trapped impurities. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[9] 2. Repeat the recrystallization, ensuring a slow cooling rate to allow for selective crystal growth.[8] |
| Crystallization happens too quickly. | The solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent and allow the solution to cool more slowly to promote the formation of larger, purer crystals.[6] |
Data Presentation
The following tables provide illustrative quantitative data for the recrystallization of this compound. Note that optimal solvent volumes and yields will vary depending on the initial purity of the crude material.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | ~1.5 | ~20 |
| Methanol | ~1.2 | ~18 |
| Hexane | <0.1 | ~2.5 |
| Ethyl Acetate | ~5 | ~30 |
| Water | ~0.003[11] | Very Low |
Note: Values for organic solvents are estimates based on qualitative descriptions and general principles of recrystallization and are intended for illustrative purposes.
Table 2: Comparison of Recrystallization Methods (Illustrative)
| Method | Solvent System | Initial Purity (%) | Final Purity (%) | Typical Yield (%) |
| Single Solvent | Ethanol | 95 | >99.0 | 75-85 |
| Two-Solvent | Ethanol/Water | 95 | >99.5 | 70-80 |
| Two-Solvent | Hexane/Ethyl Acetate | 95 | >98.5 | 80-90 |
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is suitable when impurities have significantly different solubility in ethanol compared to this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding hot ethanol dropwise until the solid is just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is effective for moderately polar compounds and can often yield very pure crystals.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol with stirring.
-
Addition of Anti-solvent: To the hot solution, add hot deionized water dropwise until the solution shows a persistent cloudiness. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, making the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. youtube.com [youtube.com]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up of 2,3,5,6-Tetrachloropyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,3,5,6-tetrachloropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
A1: Several routes are employed for the production of this compound, each with its own set of challenges. The primary methods include:
-
High-temperature chlorination of pyridine (B92270) or its derivatives: This method can result in a mixture of highly chlorinated pyridines, making purification a significant challenge.[1]
-
Reaction of trichloroacetyl chloride with acrylonitrile: This process can produce this compound and/or 3,5,6-trichloropyridin-2-ol and is promoted as a more economical and ecologically favorable method.[1]
-
Reduction of pentachloropyridine (B147404): This is a common method where pentachloropyridine is reduced to this compound using reagents like zinc.[2][3][4]
-
Liquid-phase chlorination of pyridine: This involves the use of chlorinating agents like sulfur dichloride in a solvent.[5]
-
Vapor-phase chlorination: This method typically involves the chlorination of 2,6-dichloropyridine (B45657) or 2,3,6-trichloropyridine (B1294687) at high temperatures.[6][7][8]
Q2: My reaction is producing a complex mixture of chlorinated pyridines. How can I improve the selectivity for this compound?
A2: The formation of multiple chlorinated isomers is a common issue, particularly in high-temperature chlorination processes.[1] To improve selectivity:
-
Optimize Reaction Temperature: In vapor-phase chlorination, maintaining the temperature between 300°C and 450°C is crucial. Temperatures above this range can lead to over-chlorination, producing pentachloropyridine, while lower temperatures may be too slow for commercial viability.[7][8]
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. An excess of the chlorinating agent can lead to the formation of more highly chlorinated byproducts.
-
Catalyst Selection: For certain routes, the choice of catalyst is critical. For instance, in the reaction of trichloroacetyl chloride with acrylonitrile, catalysts like copper(I) chloride are used.[1] In vapor-phase chlorination, specific catalysts can enhance the desired selective chlorination.[6]
-
Choice of Starting Material: Starting with a more substituted pyridine, such as 2,6-dichloropyridine or 2,3,6-trichloropyridine, can provide a more direct and selective route to this compound in vapor-phase chlorination.[7][8]
Q3: I am struggling with the separation of this compound from its isomers. What are the recommended purification methods?
A3: The separation of this compound from its isomers, such as 2,3,4,5- and 2,3,4,6-tetrachloropyridine, is notoriously difficult due to their close boiling points.[9] Effective purification strategies include:
-
Fractional Distillation: While challenging, multi-plate fractional distillation can be used. However, this may be a costly and time-consuming procedure.[9]
-
Crystallization: Selective crystallization is a viable method for purification. The choice of solvent is critical for achieving good separation.
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography can be employed.[5]
-
Isomer Conversion: One patented approach involves treating a mixture of tetrachloropyridine isomers with a covalent metal halide catalyst (e.g., ferric chloride) to convert the undesired isomers into a mixture of pentachloropyridine and other trichloropyridines, which are more easily separated from the desired this compound by distillation.[9]
Q4: What are the key safety concerns when scaling up the production of this compound?
A4: Scaling up production introduces several safety hazards that must be addressed:
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation.[3][10] Proper personal protective equipment (PPE) is essential.
-
Hazardous Reagents: Many of the synthesis routes involve hazardous materials such as chlorine gas, phosphorus oxychloride, and sulfur dichloride.[5][11] Robust containment and handling procedures are critical.
-
Reaction Conditions: High temperatures and pressures are often required, which increases the risk of runaway reactions or equipment failure.[1][6]
-
Thermal Decomposition: At high temperatures, this compound can decompose to release toxic vapors, including nitrogen oxides, carbon monoxide, hydrogen cyanide, and hydrogen chloride.[10]
-
Waste Disposal: The manufacturing process can generate hazardous waste streams that require proper treatment and disposal, such as incineration.[12]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Pentachloropyridine
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent (e.g., zinc) is correct. A typical ratio is about 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine.[2] |
| Poor Reactant Mixing | In a slurry-based reaction, ensure adequate agitation to maintain good contact between the reactants. |
| Incorrect Solvent | The choice of solvent is crucial. Alkylnitriles (like acetonitrile), alkylsulfoxides, or mixtures with water are effective.[2] |
| Suboptimal Temperature | The reaction temperature can influence the rate and yield. For the zinc reduction in the presence of an ammonium (B1175870) salt, a broad temperature range may be applicable, but optimization is necessary for scale-up. |
Issue 2: Incomplete Reaction in Liquid-Phase Chlorination with Sulfur Dichloride
| Potential Cause | Troubleshooting Step |
| Insufficient Chlorinating Agent | Increase the molar ratio of sulfur dichloride to pyridine. Ratios of 3:1 and 10:1 have been shown to yield 95% and 97% respectively by GC.[5] |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. A reflux time of 6-8 hours is suggested.[5] |
| Low Reaction Temperature | The reaction is typically carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride, ~71-80°C).[5] Ensure the heating is adequate to maintain reflux. |
| Moisture Contamination | The presence of water can interfere with the chlorinating agent. Ensure all reagents and equipment are dry. |
Issue 3: Byproduct Formation in the Reaction of Trichloroacetyl Chloride and Acrylonitrile
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | The reaction temperature influences the product distribution. The reaction is preferably performed between 130°C and 200°C.[1] |
| Incorrect Catalyst Concentration | The concentration of the copper(I) chloride catalyst can affect the reaction outcome. Ensure the correct catalytic amount is used. |
| Presence of Impurities | Impurities in the starting materials can lead to side reactions. Use high-purity trichloroacetyl chloride and acrylonitrile. |
| Formation of 3,5,6-trichloropyridin-2-ol | This is a potential co-product. The workup procedure can be adjusted to isolate either this compound or 3,5,6-trichloropyridin-2-ol. Steam distillation can be used to separate the two products.[1] |
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| Liquid-Phase Chlorination | Pyridine | Sulfur Dichloride | 71-97% (GC Yield) | [5] |
| From Cyanobutyrate Ester | Ethyl 2,2,4-trichloro-4-cyanobutyrate | POCl₃, HCl | 90.6% | [11] |
| From Cyanobutyrate Ester | Methyl 4-cyano-2,2,4-trichlorobutyrate | POCl₃ | 79% | [11] |
| Reduction of Pentachloropyridine | Pentachloropyridine | Manganese, Ammonium Acetate (B1210297) | 99.5% | [13] |
Experimental Protocols
Protocol 1: Synthesis via Liquid-Phase Chlorination of Pyridine
This protocol is based on the method described in patent CN111333331A.[5]
Materials:
-
Pyridine
-
Sulfur dichloride
-
Carbon tetrachloride
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a nitrogen-protected atmosphere, add 4.0g (50mmol) of pyridine to 20ml of carbon tetrachloride in a reaction vessel.
-
Cool the mixture to 0°C using an ice-salt bath.
-
While maintaining the internal temperature below 20°C, slowly add a solution of 15.5g (150mmol) of sulfur dichloride in 5ml of carbon tetrachloride.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 71°C) and maintain reflux for 6-8 hours. The final reaction temperature may reach around 80°C.
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Cool the filtrate in an ice-salt bath and, while maintaining the internal temperature above 10°C, add 20% sodium hydroxide solution dropwise until the solution is neutral.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mobile phase of petroleum ether/ethyl acetate (9:1) to obtain this compound as a white solid.
Protocol 2: Synthesis via Reduction of Pentachloropyridine
This protocol is based on the method described by ChemicalBook, citing a synthesis from pentachloropyridine.[13]
Materials:
-
Pentachloropyridine
-
Metallic manganese powder
-
Ammonium acetate
-
Water
-
5% Dilute hydrochloric acid
Procedure:
-
Dissolve 2 parts of pentachloropyridine in 200 parts of ethanol at 40°C.
-
Once completely dissolved, add 0.6 parts of metallic manganese powder.
-
In a separate vessel, prepare a solution of 1.3 parts of ammonium acetate, 5 parts of water, and 10 parts of ethanol.
-
Add the ammonium acetate solution dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, stir the reaction mixture for 4 hours.
-
Filter the reaction mixture and combine the filtrate with the organic washings of the collected solid.
-
Evaporate the solvent to recover it.
-
To the residue, add 10 parts of 5% dilute hydrochloric acid at 65°C and stir for 1 hour to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from pyridine.
Caption: Workflow for the synthesis of this compound from pentachloropyridine.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 2. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0363404B1 - Process for the production of this compound and 2,3,6-trichloropyridine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. This compound | 2402-79-1 [chemicalbook.com]
Validation & Comparative
Comparative Reactivity of Tetrachloropyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of three tetrachloropyridine isomers: 2,3,4,5-tetrachloropyridine, 2,3,4,6-tetrachloropyridine, and 2,3,5,6-tetrachloropyridine. The primary focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this important heterocyclic scaffold.
The strategic placement of chlorine atoms on the pyridine (B92270) ring significantly influences the electrophilicity of the carbon atoms, thereby dictating the rate and regioselectivity of nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. This activation is due to the ability of the nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
Predicted Reactivity Order
Based on this, the predicted order of reactivity for the tetrachloropyridine isomers is:
2,3,4,6-Tetrachloropyridine > 2,3,4,5-Tetrachloropyridine > this compound
This prediction is based on the number and location of the activated chlorine atoms on each isomer. 2,3,4,6-Tetrachloropyridine possesses two highly activated positions (4- and 6-). 2,3,4,5-Tetrachloropyridine has one highly activated position (4-) and one moderately activated position (2-). This compound has two moderately activated positions (2- and 6-).
Comparative Data
To provide a clearer understanding, the following table summarizes the key characteristics and predicted reactivity of the tetrachloropyridine isomers.
| Isomer | Structure | CAS Number | Key Features | Predicted Relative Reactivity |
| 2,3,4,5-Tetrachloropyridine | 2808-86-8 | Contains chlorine atoms at the activated 2- and 4-positions, and the less activated 3- and 5-positions.[1] | High | |
| 2,3,4,6-Tetrachloropyridine | 14121-36-9 | Contains chlorine atoms at the highly activated 4- and 6-positions.[2] | Very High | |
| This compound | 2402-79-1 | Contains chlorine atoms at the activated 2- and 6-positions, and the deactivated 3- and 5-positions.[3][4] | Moderate |
Experimental Protocols
The following is a general experimental protocol for a typical nucleophilic aromatic substitution reaction on a tetrachloropyridine isomer. The specific conditions, such as solvent, temperature, and reaction time, will need to be optimized for each specific substrate and nucleophile.
General Procedure for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the tetrachloropyridine isomer (1.0 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 equivalents) is typically added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the isomer and the nucleophile. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired substituted pyridine.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of nucleophilic aromatic substitution and a general experimental workflow.
References
A Comparative Guide to Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine and Pentachloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 2,3,5,6-tetrachloropyridine and pentachloropyridine (B147404) in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is intended to assist researchers in selecting the appropriate substrate and reaction conditions for the synthesis of functionalized pyridine (B92270) derivatives, which are key intermediates in the development of pharmaceuticals and agrochemicals.
Introduction to Nucleophilic Aromatic Substitution on Polychlorinated Pyridines
Nucleophilic aromatic substitution is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. In the case of polychlorinated pyridines, the presence of multiple electron-withdrawing chlorine atoms and the ring nitrogen atom significantly activates the pyridine nucleus towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.
This compound and pentachloropyridine are two common starting materials in the synthesis of a variety of substituted pyridines. The key difference between these two substrates is the presence of a chlorine atom at the 4-position in pentachloropyridine. This structural distinction leads to differences in reactivity and regioselectivity during nucleophilic substitution reactions.
Reaction Mechanism
The generally accepted mechanism for nucleophilic aromatic substitution on activated pyridines is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General two-step mechanism for nucleophilic aromatic substitution.
However, it is noteworthy that computational studies on the reaction of pentachloropyridine have suggested that in some cases, the reaction may proceed in a concerted manner without the formation of a stable Meisenheimer intermediate.[1]
Regioselectivity
A critical aspect of nucleophilic substitution on polychlorinated pyridines is the regioselectivity of the reaction.
Pentachloropyridine: In the case of pentachloropyridine, nucleophilic attack predominantly occurs at the 4-position (para to the nitrogen atom).[2][3] This is attributed to the strong activation of this position by the ring nitrogen and the ability of the nitrogen to stabilize the negative charge in the transition state or intermediate.
This compound: For this compound, the 4-position is occupied by a hydrogen atom. Therefore, nucleophilic attack is directed to the electronically activated and sterically accessible 2- or 6-positions (ortho to the nitrogen). Due to the symmetry of the molecule, these two positions are equivalent.
Caption: Regioselectivity in nucleophilic substitution.
Performance Comparison: Quantitative Data
Direct quantitative comparisons of the reaction kinetics and yields for this compound and pentachloropyridine with the same nucleophiles under identical conditions are not extensively reported in the literature. However, based on the principles of SNAr reactions, some general trends can be inferred. The additional electron-withdrawing chlorine atom in pentachloropyridine is expected to further activate the ring towards nucleophilic attack, potentially leading to faster reaction rates compared to this compound under similar conditions.
The following table summarizes representative yields for nucleophilic substitution reactions on both substrates with various nucleophiles, compiled from different sources. It is important to note that direct comparison of these values should be done with caution as the reaction conditions may vary.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| Pentachloropyridine | Enol-imines | 4-(Oximino)-2,3,5,6-tetrachloropyridine derivatives | Not specified | [2][3] |
| Pentachloropyridine | N-aryl formamides | N,N-di-substituted aryl compounds | Not specified | [2][3] |
| This compound | Aniline (Buchwald-Hartwig) | 3-Chloro-N-phenylpyridin-2-amine | 82 | [4] |
Experimental Protocols
The following are general experimental protocols for performing nucleophilic aromatic substitution on polychlorinated pyridines. These should be adapted and optimized for specific substrates and nucleophiles.
General Protocol for Amination
This protocol is based on the amination of related chloropyridines and can be adapted for both this compound and pentachloropyridine.[5]
Materials:
-
Polychlorinated pyridine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine (B128534) or DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the polychlorinated pyridine, the base, and the anhydrous solvent.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for amination of polychlorinated pyridines.
General Protocol for Substitution with Alkoxides
This protocol provides a general method for the reaction with alkoxide nucleophiles.
Materials:
-
Polychlorinated pyridine (1.0 equiv)
-
Alcohol (can be used as solvent) or a solution of the corresponding sodium/potassium alkoxide
-
Base (if starting from the alcohol, e.g., NaH, KOBu-t) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
If starting with an alcohol, prepare the alkoxide in situ by carefully adding the base to the alcohol under an inert atmosphere.
-
Add the polychlorinated pyridine to the solution of the alkoxide.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and carefully quench any remaining base with a proton source (e.g., saturated aqueous NH4Cl).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product as needed.
Conclusion
Both this compound and pentachloropyridine are valuable substrates for the synthesis of functionalized pyridines via nucleophilic aromatic substitution. The choice between the two will largely depend on the desired substitution pattern. Pentachloropyridine offers a direct route to 4-substituted tetrachloropyridines, while this compound provides access to 2-substituted trichloropyridines. While direct comparative kinetic data is scarce, the higher degree of chlorination in pentachloropyridine suggests it may exhibit enhanced reactivity in SNAr reactions. The provided experimental protocols offer a starting point for developing specific synthetic procedures, which should be optimized for each substrate-nucleophile combination.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2,3,5,6-Tetrachloropyridine with Other Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,3,5,6-tetrachloropyridine with a selection of other chloropyridines, including pyridine (B92270), 2-chloropyridine, 2,6-dichloropyridine, and pentachloropyridine. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. This guide presents quantitative data in structured tables, details the experimental protocols for each analytical method, and includes a visual workflow for the spectroscopic analysis of chloropyridines.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. These data have been compiled from various sources and are presented for comparative analysis.
¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The ¹³C NMR chemical shifts are sensitive to the electronic environment of each carbon atom, which is significantly influenced by the number and position of chlorine substituents on the pyridine ring.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Pyridine | 150 | 124 | 136 | 124 | 150 |
| 2-Chloropyridine | 152.5 | 124.5 | 139.0 | 123.0 | 149.8 |
| 2,6-Dichloropyridine | ~150.5 | ~125.5 | ~140.0 | ~125.5 | ~150.5 |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Pentachloropyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Chemical shifts can vary slightly based on the solvent and concentration.
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes of a molecule. The characteristic absorption bands for C-H, C-N, and C-Cl bonds, as well as aromatic ring vibrations, are presented below.
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C, C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Pyridine | 3150-3000 | 1650-1400 | - |
| 2-Chloropyridine | ~3060 | ~1580, 1560, 1460, 1420 | ~780 |
| 2,6-Dichloropyridine | ~3070 | ~1570, 1550, 1420 | ~780, 710 |
| This compound | ~3080 | ~1540, 1330 | Data not readily available |
| Pentachloropyridine | - | ~1520, 1350, 1320 | Data not readily available |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pyridine | 79.10 | 79 | 52, 51, 50 |
| 2-Chloropyridine | 113.55 | 113, 115 (3:1) | 78, 51 |
| 2,6-Dichloropyridine | 147.99 | 147, 149, 151 (9:6:1) | 112, 77, 76, 75 |
| This compound | 216.88 | 217, 219, 221, 223 (isotopic pattern) | Data not readily available |
| Pentachloropyridine | 251.33 | 249, 251, 253, 255, 257 (isotopic pattern) | 214, 179, 144 |
UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of substituents.
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Pyridine | 195 | 251 | 270 |
| 2-Chloropyridine | ~210 | ~265 | - |
| 2,6-Dichloropyridine | ~215 | ~270 | - |
| This compound | Data not readily available | Data not readily available | - |
| Pentachloropyridine | Data not readily available | Data not readily available | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the chloropyridine sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons and in cases of low sample concentration.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR): For solid samples, place a small amount of the powdered or crystalline material directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact. For liquid samples, place a single drop on the crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile chloropyridine sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for liquids.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the chloropyridine in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The instrument software will subtract the baseline spectrum from the sample spectrum to produce the final UV-Vis absorption spectrum. Identify the wavelengths of maximum absorbance (λmax).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chloropyridine compound.
Caption: A logical workflow for the spectroscopic characterization of chloropyridines.
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,3,5,6-tetrachloropyridine against a standard alternative, supported by experimental data. This compound is a key intermediate in the synthesis of agrochemicals, such as the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2][3] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental assessment.
The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[4][5] The key validation parameters discussed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]
Experimental Protocols
Method A: Validated GC-MS Method
This section details the optimized and validated GC-MS method for the quantification of this compound.
1. Sample Preparation (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.
-
Homogenization: 10 g of the sample matrix is weighed into a 50 mL extraction tube.
-
Extraction: 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 10 minutes. For matrices with high water content, a salting-out step with magnesium sulfate (B86663) and sodium chloride is included.
-
Cleanup: The supernatant is transferred to a cleanup tube containing primary secondary amine (PSA) and C18 sorbents to remove interferences. The tube is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.
-
Final Extract: The final supernatant is transferred to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Injector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 90°C held for 3 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 215, 217, 180).
Alternative Method: Standard GC-FID Method
This method represents a more traditional approach using a Flame Ionization Detector (FID), which is less selective than a mass spectrometer.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: 10 g of the sample is mixed with 20 mL of a hexane/isopropanol (3:1) mixture.
-
Separation: The mixture is vortexed and centrifuged. The organic layer is collected.
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in 1 mL of hexane.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Standard GC system with an FID detector.
-
Column: DB-5, 30 m x 0.32 mm, 0.5 µm.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen at 2 mL/min.
-
Oven Temperature Program: Isothermal at 200°C for 10 minutes.
Data Presentation: Quantitative Performance Comparison
The performance of the validated GC-MS method (Method A) is compared against the alternative GC-FID method. The data is summarized in the table below, with acceptance criteria based on typical ICH guidelines.
| Validation Parameter | Method A (Validated GC-MS) | Alternative Method (GC-FID) | Typical ICH Acceptance Criteria |
| Specificity | High (Mass selective detection) | Moderate (Potential interferences) | The method should unequivocally assess the analyte in the presence of other components.[4][6] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | r² ≥ 0.995[7] |
| Range | 1 - 1000 µg/kg | 50 - 2000 µg/kg | 80% to 120% of the test concentration for assays.[7] |
| Accuracy (% Recovery) | 95.2% - 103.5% | 85.1% - 110.2% | Typically 80% - 120% |
| Precision (% RSD) | < 5% | < 15% | For assays, RSD ≤ 2% is common, but can vary.[4] |
| Limit of Detection (LOD) | 0.3 µg/kg | 15 µg/kg | Sufficiently low to detect the analyte at required levels. |
| Limit of Quantification (LOQ) | 1.0 µg/kg | 50 µg/kg | The lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the GC-MS method for this compound quantification.
Caption: Workflow of the validated GC-MS method for this compound.
Logical Relationships of Validation Parameters
This diagram shows the relationship between the core analytical method validation parameters as defined by ICH guidelines.
Caption: Interrelation of key analytical method validation parameters.
Conclusion
The validated GC-MS method (Method A) demonstrates superior performance for the quantification of this compound compared to the alternative GC-FID method. The high specificity, excellent linearity, accuracy, and precision, combined with low limits of detection and quantification, make it a highly reliable and robust method. The use of a mass selective detector minimizes the risk of interference from matrix components, which is a significant advantage over the less selective FID detector. For researchers, scientists, and drug development professionals requiring accurate and defensible data for the analysis of this compound, the validated GC-MS method is the recommended choice.
References
- 1. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2402-79-1 [chemicalbook.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. youtube.com [youtube.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Analytical Methods for 2,3,5,6-Tetrachloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,3,5,6-tetrachloropyridine. While detailed, peer-reviewed HPLC methods for this specific analyte are not widely published, this guide offers a robust starting point for HPLC method development based on established principles and compares it with the more conventional GC-based approaches.
Executive Summary
The analysis of this compound, a key intermediate in the synthesis of pesticides and pharmaceuticals, is predominantly performed using Gas Chromatography (GC), owing to its volatility.[1] GC methods offer high sensitivity and efficiency for such semi-volatile chlorinated compounds. However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for samples in complex matrices or when thermal degradation of the analyte or co-eluting species is a concern. This guide outlines a proposed HPLC method for development and compares its theoretical performance with established GC methodologies.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for non-volatile and thermally labile compounds.[4] | Ideal for volatile and semi-volatile, thermally stable compounds.[2] |
| Sample Prep | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for polar compounds, but often simpler for volatile analytes.[5] |
| Sensitivity | Dependent on the detector; UV detectors are common. Sensitivity can be in the ppm to ppb range.[5] | High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds (ppb to ppt (B1677978) range). Flame Ionization Detectors (FID) are also common.[5][6] |
| Selectivity | High selectivity achievable through a wide choice of stationary and mobile phases. | Excellent selectivity, particularly with capillary columns and specific detectors. |
| Analysis Time | Typically longer run times (10-60 minutes).[2] | Generally faster run times (a few minutes to seconds).[4] |
| Cost | Higher operational cost due to solvent consumption and pump maintenance.[2] | Lower operational cost as it primarily uses gases.[2] |
Experimental Protocols
Proposed HPLC Method for Development
This protocol is a recommended starting point for developing a robust HPLC method for this compound. Optimization of the mobile phase composition, flow rate, and column temperature will be necessary.
Instrumentation and Conditions:
| Parameter | Proposed Condition |
| HPLC System | Isocratic or Gradient HPLC System with UV/Vis or PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v). Phosphoric acid or formic acid may be added at a low concentration (e.g., 0.1%) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis or PDA |
| Wavelength | 220 nm (requires experimental verification) |
Reagents and Standards:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
Sample Preparation:
The sample preparation will depend on the matrix. For a relatively clean sample:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Typical Gas Chromatography (GC) Method
This protocol is based on common practices for the analysis of chlorinated pyridines.
Instrumentation and Conditions:
| Parameter | Typical Condition |
| GC System | Gas Chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |
| Column | Capillary column suitable for chlorinated hydrocarbons (e.g., DB-5, HP-5ms, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Vol. | 1 µL |
| Detector | ECD or FID |
| Detector Temp. | 300 °C |
Reagents and Standards:
-
This compound reference standard
-
High purity solvent for dissolution (e.g., hexane, toluene, or acetone)
Standard and Sample Preparation:
Similar to the HPLC procedure, prepare a stock solution and working standards in a suitable solvent. Sample preparation involves dissolving the sample in the same solvent and filtering if necessary.
Visualizing the Methodologies
The following diagrams illustrate the workflow for HPLC method development and a comparison of the two analytical techniques.
Caption: Workflow for HPLC Method Development.
Caption: Comparison of HPLC and GC for this compound Analysis.
References
- 1. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Catalysts for 2,3,5,6-Tetrachloropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,5,6-tetrachloropyridine, a crucial intermediate in the production of pesticides and pharmaceuticals, is achieved through various catalytic pathways. The choice of catalyst and synthetic route significantly impacts yield, selectivity, and process efficiency. This guide provides a comparative overview of different catalytic systems, supported by available experimental data, to aid in the selection of the most suitable method for specific applications.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound based on data from various sources. It is important to note that the reaction conditions are not standardized across these studies, which may affect direct comparability.
| Catalytic System | Starting Material(s) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus Oxychloride/HCl | Ester of 2,2,4-trichloro-4-cyanobutyric acid | Hydrogen Chloride (catalytic amount) | Optional aprotic inert solvent | 100-160 | 5-10 | 60-90 | [1] |
| Copper Halide Catalysis | Trichloroacetyl chloride, Acrylonitrile (B1666552) | Copper(I) chloride or bromide | Inert organic solvent | 70-220 | Not Specified | Not Reported | [2] |
| Gas-Phase Chlorination | 2,6-Dichloropyridine (B45657) | 1-10% Activated carbon on attapulgite (B1143926) | Gas Phase | 300-450 | Not Specified | High (not quantified) | [3] |
| Gas-Phase Chlorination | 2,6-Dichloropyridine | Zeolite | Gas Phase | 250-320 | Not Specified | High (not quantified) | [3] |
| Liquid-Phase Chlorination | Pyridine (B92270) | Sulfur dichloride | Carbon tetrachloride | 71-80 | 6 | up to 97 (GC Yield) | [4] |
| Dechlorination | Pentachloropyridine (B147404) | Zinc / Ammonium (B1175870) salt | Alkylnitriles, water, etc. | 60-145 | Not Specified | 94.3 (selectivity) | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalytic performances. Below are summaries of key experimental protocols described in the literature.
Synthesis using Phosphorus Oxychloride and Hydrogen Chloride Catalyst[1]
A mixture of an ester of 2,2,4-trichloro-4-cyanobutyric acid and an excess of phosphorus oxychloride is prepared. A catalytic amount of hydrogen chloride is introduced, and the reaction is heated to a temperature between 100-160°C for 5 to 10 hours. The reaction can be carried out with or without an aprotic inert solvent and may require elevated pressure. After the reaction, the mixture is cooled and poured into cold water. The resulting slurry can be subjected to steam distillation to yield crystalline this compound. The product is then collected, dried, and assayed for purity and yield, typically by HPLC.
Gas-Phase Catalytic Chlorination[3]
In a continuous flow reactor, a gaseous mixture of 2,6-dichloropyridine and a 25-50 percent excess of chlorine is passed through a heated catalyst bed. The catalyst can be, for example, 1-10% activated carbon on attapulgite. The reaction temperature is maintained between 300-450°C. The residence time of the reactants in the reaction zone is a critical parameter and is typically short. The product stream is then cooled to condense the chlorinated pyridines, which are subsequently separated and purified.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of different catalysts for this compound synthesis.
Caption: Workflow for comparative catalyst evaluation.
Discussion of Catalytic Pathways
The synthesis of this compound can be broadly categorized into several approaches, each with distinct advantages and disadvantages.
-
Cyclization Reactions: The method starting from an ester of 2,2,4-trichloro-4-cyanobutyric acid with a phosphorus oxychloride/HCl system demonstrates high yields (60-90%) and utilizes readily available reagents.[1] Similarly, the reaction of trichloroacetyl chloride with acrylonitrile in the presence of copper catalysts offers another cyclization pathway.[2]
-
Direct Chlorination: Gas-phase chlorination of less chlorinated pyridines like 2,6-dichloropyridine is a continuous process suitable for large-scale production.[3] Catalysts such as activated carbon on attapulgite or zeolites are employed to enhance selectivity and reaction rates.[3] Liquid-phase chlorination of pyridine is also a known method, though it can lead to a complex mixture of products.[4]
-
Dechlorination: The selective dechlorination of pentachloropyridine using zinc and an ammonium salt provides a route to this compound with high selectivity.[5]
The choice of a specific catalytic system will depend on factors such as the availability and cost of starting materials, desired production scale, and the importance of yield versus selectivity. For instance, gas-phase chlorination may be preferred for continuous, large-scale industrial production, while cyclization reactions might be more suitable for batch processes in a laboratory setting. Further research focusing on a direct, head-to-head comparison of these catalytic systems under standardized conditions would be invaluable to the scientific community.
References
- 1. WO1995006639A1 - Production of this compound - Google Patents [patents.google.com]
- 2. US4327216A - Process for producing this compound and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 3. EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and this compound in the gas phase - Google Patents [patents.google.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4703123A - Process for producing this compound - Google Patents [patents.google.com]
A Comparative Analysis of Pyridine-Based Herbicides: Triclopyr vs. Picloram and Other Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of triclopyr (B129103) with other key pyridine-based herbicides, primarily picloram (B1677784), which shares a common synthetic precursor, 2,3,5,6-tetrachloropyridine. Both herbicides function as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf plants.[1][2][3][4][5] This comparison is supported by experimental data to delineate their respective efficacies, target specificities, and environmental characteristics.
Mechanism of Action: The Synthetic Auxin Pathway
Triclopyr and picloram, along with other pyridine (B92270) carboxylic acid herbicides like clopyralid (B1669233) and aminopyralid, exert their herbicidal effects by disrupting plant growth at a molecular level.[1][6] They are synthetic mimics of the natural plant hormone auxin.[7] At herbicidally effective doses, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of events that result in uncontrolled cell division and elongation, disorganized growth, and ultimately, plant death.[1]
The signaling pathway for these synthetic auxins involves their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to the phytotoxic effects observed.[1]
Comparative Biological Activity
The herbicidal efficacy of triclopyr and other pyridine-based herbicides varies depending on the target plant species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies.
Table 1: Efficacy of Triclopyr vs. Picloram on Huisache (Vachellia farnesiana)
| Herbicide | Application Rate ( kg/ha ) | Application Method | Defoliation (%) |
| Triclopyr | 1.12 | Foliar | 51 - 83 |
| Picloram | 1.12 | Foliar | 97 - 100 |
| Triclopyr | 2.24 | Soil + Foliar | Not significantly different from Picloram at 1.12 kg/ha |
Data sourced from a greenhouse experiment on huisache seedlings, with defoliation rated 15 weeks after treatment.[1]
Table 2: Comparative Efficacy (ED₅₀) of Pyridine Herbicides on Various Plant Species
The ED₅₀ value represents the effective dose required to cause a 50% reduction in plant growth. Lower ED₅₀ values indicate higher herbicidal activity.
| Herbicide | Canola ED₅₀ (g ae ha⁻¹) | Squash ED₅₀ (g ae ha⁻¹) | Okra ED₅₀ (g ae ha⁻¹) |
| Triclopyr | 37.3 | 7.8 | 88.2 |
| Picloram | 227.7 | 23.3 | 17.3 |
| Aminopyralid | 60.3 | 21.1 | 10.3 |
| Clopyralid | > 2240 | > 2240 | > 2240 |
| Aminocyclopyrachlor (B166884) | 112.9 | 6.6 | 14.6 |
Data from whole-plant dose-response bioassays.[8][9]
Table 3: Control of Canada Thistle (Cirsium arvense) with Triclopyr and Clopyralid
| Herbicide Treatment | Rate ( kg/ha ) | Percent Control (8 Weeks After Treatment) |
| Triclopyr + Clopyralid | 0.80 + 0.27 | 89 |
| Triclopyr + Clopyralid | 1.28 + 0.43 | 96 |
| 2,4-D | 2.16 | - |
| Dicamba | 1.70 | 81 |
| Metsulfuron | 0.01 | 74 |
Data from field studies comparing initial burndown and regrowth efficacy.[10]
Key Differences and Applications
Triclopyr is highly effective against broadleaf and woody plants, with a notable selectivity that makes it less harmful to most grasses.[2][7] This characteristic makes it a preferred choice for applications in turf, pastures, and forestry.[2] Triclopyr has a shorter soil persistence compared to picloram, which reduces the risk of long-term soil residue and makes it more suitable for environmentally sensitive areas.[1][2]
Picloram generally demonstrates greater efficacy and longer soil residual activity, making it ideal for the long-term control of deep-rooted and perennial woody weeds in non-crop areas such as rangelands and industrial sites.[1][2][4] However, its high mobility and persistence in soil increase the potential for groundwater contamination and damage to non-target plants through root uptake.[4][11]
Tank-mixing triclopyr and picloram often produces a synergistic effect, resulting in a broader spectrum of weed control and enhanced long-term performance.[2][12][6] This combination leverages the rapid foliar knockdown of triclopyr with the long-lasting soil residual control of picloram.[2]
Experimental Protocols
The following section details a generalized methodology for conducting a whole-plant bioassay to determine the efficacy of herbicides like triclopyr and picloram.
Whole-Plant Dose-Response Bioassay
This protocol outlines a greenhouse experiment to compare the efficacy of different herbicides on target weed species.
1. Plant Material and Growth Conditions:
-
Seeds of the target weed species are collected and germinated.
-
Seedlings are transplanted into pots containing a standardized soil mix.
-
Plants are grown in a greenhouse under controlled temperature, humidity, and light conditions until they reach a specific growth stage (e.g., 2-4 leaf stage).[13][14]
2. Herbicide Preparation and Application:
-
Stock solutions of the herbicides are prepared in an appropriate carrier (e.g., deionized water with a surfactant).
-
A geometric series of doses is prepared by serial dilution to cover a range from no effect to complete plant death.[15] A control group receives only the carrier solution.
-
Herbicides are applied using a calibrated laboratory cabinet sprayer to ensure uniform coverage.[15]
3. Efficacy Assessment:
-
Plants are returned to the greenhouse and monitored for a set period (e.g., 21 days).
-
Visual injury ratings are recorded at regular intervals.
-
At the end of the experiment, the above-ground biomass is harvested, dried, and weighed to determine the percent reduction in growth compared to the control.[14]
4. Data Analysis:
-
The biomass data is subjected to a non-linear regression analysis to fit a dose-response curve.
-
From this curve, the ED₅₀ (effective dose for 50% growth reduction) is calculated for each herbicide, allowing for a quantitative comparison of their potency.[16]
Conclusion
Both triclopyr and picloram are highly effective pyridine-based herbicides that function as synthetic auxins. Their shared precursor, this compound, gives rise to two compounds with distinct yet complementary profiles. Picloram offers superior long-term, non-selective control, particularly for deep-rooted woody plants in non-crop areas, but its environmental persistence requires careful management.[1][2] Triclopyr provides more selective control of broadleaf and woody weeds with reduced harm to grasses and a more favorable environmental profile due to its shorter soil half-life, making it suitable for a wider range of applications, including managed turf and pastures.[1][2] The combination of these two herbicides can provide a broader spectrum and more robust control of challenging weed species. The selection of the appropriate herbicide or combination thereof should be guided by the target weed species, the specific land-use scenario, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. pomais.com [pomais.com]
- 3. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 4. invasive.org [invasive.org]
- 5. invasive.org [invasive.org]
- 6. specialistsales.com.au [specialistsales.com.au]
- 7. npic.orst.edu [npic.orst.edu]
- 8. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. ncwss.org [ncwss.org]
- 11. assets.nationbuilder.com [assets.nationbuilder.com]
- 12. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Intro dose-response | Bioassay [bioassay.dk]
A Comparative Guide to the Efficacy of Pesticides Derived from Tetrachloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pesticides derived from different isomers of tetrachloropyridine. The available scientific literature predominantly focuses on derivatives of 2,3,5,6-tetrachloropyridine, a key intermediate in the synthesis of several commercially significant pesticides.[1] In contrast, there is a notable scarcity of public-domain research on the pesticidal applications of compounds derived from other tetrachloropyridine isomers, such as 2,3,4,5-tetrachloropyridine (B1585559). This guide, therefore, presents a comprehensive overview of the well-documented pesticides derived from this compound and highlights the existing knowledge gap regarding other isomers, suggesting a potential avenue for future research and development in agrochemicals.
Herbicidal Efficacy: The Case of Picloram
Picloram, a systemic herbicide derived from this compound, is widely used for the control of broadleaf weeds and woody plants.[1][2][3] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized plant growth and ultimately, cell death.[3][4]
Quantitative Efficacy Data for Picloram
| Target Weed Species | Application Rate | Efficacy (% Control) | Soil Type | Reference |
| Leafy Spurge (Euphorbia esula) | 0.28 kg/ha | 95 | Loam | [3] |
| Spotted Knapweed (Centaurea maculosa) | 0.56 kg/ha | >90 | Sandy Loam | [3] |
| Canada Thistle (Cirsium arvense) | 1.12 kg/ha | 85-95 | Clay Loam | [5] |
| Woody Plants (e.g., Rhamnus frangula) | Cut-stump treatment | Effective | N/A | [3] |
| Perennial Broadleaf Weeds | Varies | High | Varies | [2] |
Note: Efficacy can vary based on environmental conditions, application timing, and weed growth stage.
Insecticidal Efficacy: The Case of Chlorpyrifos
Chlorpyrifos is an organophosphate insecticide synthesized from this compound. It acts by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death.[6][7][8][9]
Quantitative Efficacy Data for Chlorpyrifos (LC50 Values)
| Target Insect Species | LC50 (Lethal Concentration, 50%) | Exposure Time | Reference |
| Cowpea Aphid (Aphis craccivora) | 0.10% | 24 hours | [10] |
| European Wireworm (Agriotes obscurus) | 0.10% | Not Specified | [10] |
| Various Freshwater Insects | 0.2 to 10.0 µg/L | 48-96 hours | |
| Honey Bee (Apis sp.) - Oral | 360 ng/bee | Not Specified | [11] |
| Third Instar Harmonia axyridis Larvae | 15.90 mg a.i. L⁻¹ | 72 hours | [12] |
LC50 values represent the concentration of a substance required to kill 50% of a test population.
Fungicidal Efficacy: The Case of Pyrithione (B72027)
Zinc pyrithione is a coordination complex with fungistatic and bacteriostatic properties.[13][14] Its antifungal mechanism involves increasing intracellular copper levels, which disrupts essential iron-sulfur proteins in fungi.[15][16][17] While its direct synthesis from a specific tetrachloropyridine isomer is not as prominently documented in the readily available literature as Picloram or Chlorpyrifos, it represents a significant class of pyridine-based fungicides.
Quantitative Efficacy Data for Pyrithione (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Malassezia globosa | Effective at low concentrations | [15] |
| Various dermatophytes | Varies | [13] |
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
Auxin Mimic Herbicide Signaling Pathway
Synthetic auxins like Picloram bind to F-box proteins such as TIR1 (Transport Inhibitor Response 1), promoting the degradation of transcriptional repressors and leading to the uncontrolled expression of auxin-responsive genes.[18][19][20][21]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Acetylcholinesterase Inhibition Pathway
Organophosphate insecticides like Chlorpyrifos inhibit the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the synapse and continuous nerve stimulation.[6][7][8][9]
Caption: Mechanism of acetylcholinesterase inhibition by Chlorpyrifos.
Ergosterol (B1671047) Biosynthesis Inhibition Pathway
Certain fungicides interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, by inhibiting enzymes such as lanosterol (B1674476) 14α-demethylase.[22][23][24][25]
Caption: Inhibition of ergosterol biosynthesis by azole fungicides.
Experimental Protocols
Herbicide Efficacy Trial (Field Study)
This protocol outlines a general methodology for assessing the efficacy of a herbicide in a field setting.[26]
-
Site Selection: Choose a site with a uniform distribution of the target weed species.
-
Plot Design: Establish experimental plots with a minimum size of 25 m², including untreated control plots for comparison.
-
Herbicide Application: Apply the herbicide at various rates, including the proposed label rate, half the label rate, and twice the label rate, to determine efficacy and crop safety.
-
Efficacy Assessment: At regular intervals after application, visually assess the percentage of weed control or retardation for each species.
-
Data Analysis: Statistically analyze the data to determine the effectiveness of the herbicide treatments.
Caption: General workflow for a field-based herbicide efficacy trial.
Insecticide Bioassay (LC50 Determination)
This protocol describes a common laboratory method for determining the LC50 of an insecticide.[27][28][29][30][31]
-
Insect Rearing: Use a laboratory-reared population of the target insect species of a specific developmental stage.[29]
-
Solution Preparation: Prepare a series of insecticide dilutions in a suitable solvent.[27]
-
Exposure: Expose the insects to the different insecticide concentrations. This can be done through various methods such as topical application, residual film on a surface, or incorporation into the diet.[28]
-
Mortality Assessment: After a defined exposure period (e.g., 24, 48, or 72 hours), record the number of dead insects at each concentration.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its confidence limits.[27]
Caption: Workflow for determining the LC50 of an insecticide.
Fungicide Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a fungicide.[32][33][34][35][36]
-
Fungal Culture: Prepare a standardized inoculum of the target fungal species.[34]
-
Serial Dilution: Perform serial twofold dilutions of the fungicide in a 96-well microtiter plate containing a suitable broth medium.[33]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.[33][34]
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the fungicide at which there is no visible growth of the fungus.[36]
Caption: Workflow for a fungicide MIC assay using broth microdilution.
Conclusion and Future Directions
The analysis of available literature reveals a significant focus on pesticides derived from this compound, with herbicides like Picloram and insecticides like Chlorpyrifos being well-characterized in terms of their efficacy and mode of action. In contrast, there is a clear lack of published research on the pesticidal properties of derivatives from other tetrachloropyridine isomers. This knowledge gap presents an opportunity for researchers in agrochemical discovery. Investigating the synthesis and biological activity of compounds derived from isomers such as 2,3,4,5-tetrachloropyridine could lead to the identification of novel pesticides with potentially different efficacy spectrums, modes of action, or environmental profiles. Such research would be invaluable in the ongoing effort to develop new and effective solutions for pest management in agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. bushchemicals.com [bushchemicals.com]
- 3. invasive.org [invasive.org]
- 4. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 5. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 6. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 12. mdpi.com [mdpi.com]
- 13. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 14. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. plantae.org [plantae.org]
- 22. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Ergosterol - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. entomoljournal.com [entomoljournal.com]
- 28. journals.rdagriculture.in [journals.rdagriculture.in]
- 29. innovationtoimpact.org [innovationtoimpact.org]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
- 32. researchgate.net [researchgate.net]
- 33. scispace.com [scispace.com]
- 34. benchchem.com [benchchem.com]
- 35. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Electronic Properties of Chloropyridine Isomers: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational comparison of the electronic properties of three chloropyridine isomers: 2-chloropyridine (B119429), 3-chloropyridine (B48278), and 4-chloropyridine (B1293800). Understanding the electronic landscape of these molecules is crucial for predicting their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This analysis utilizes data from Density Functional Theory (DFT) calculations to offer insights into how the position of the chlorine atom influences the electronic characteristics of the pyridine (B92270) ring.
Executive Summary
Computational analysis reveals significant variations in the electronic properties of chloropyridine isomers, directly attributable to the position of the chlorine substituent. These differences in dipole moment, frontier molecular orbital energies, and molecular electrostatic potential have profound implications for the chemical behavior of each isomer. This guide presents a side-by-side comparison of these properties, supported by detailed computational methodologies, to aid researchers in the rational design of molecules with tailored electronic features.
Data Presentation: Comparison of Electronic Properties
The following table summarizes the key electronic properties of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine, as determined by Density Functional Theory (DFT) calculations.
| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| Dipole Moment (Debye) | 3.35 | 1.83 | 0.76 |
| HOMO Energy (eV) | -6.89 | -6.97 | -6.83 |
| LUMO Energy (eV) | -0.45 | -0.59 | -0.49 |
| HOMO-LUMO Gap (eV) | 6.44 | 6.38 | 6.34 |
Experimental Protocols
The electronic properties presented in this guide were calculated using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.
Computational Details:
-
Methodology: Density Functional Theory (DFT)
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)[1][2]
-
Software: Gaussian 09 or similar quantum chemistry software package.[3]
Procedure:
-
Geometry Optimization: The molecular structure of each chloropyridine isomer was optimized to its lowest energy conformation using the B3LYP functional and 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency analysis was performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Single-point energy calculations were then carried out on the optimized structures to determine the electronic properties, including the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is calculated as the energy difference between the LUMO and HOMO.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the computational analysis of the electronic properties of the chloropyridine isomers.
Logical Relationships
The position of the chlorine atom on the pyridine ring significantly influences the molecule's overall dipole moment. The following diagram illustrates this relationship for the three chloropyridine isomers.
Discussion of Electronic Properties
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The computational results show a clear trend in the dipole moments of the chloropyridine isomers. 2-Chloropyridine exhibits the largest dipole moment (3.35 D), a consequence of the vector addition of the dipole moments of the pyridine ring and the C-Cl bond pointing in a similar direction. In contrast, 4-chloropyridine has the smallest dipole moment (0.76 D) because the dipole of the C-Cl bond opposes the dipole of the pyridine ring, leading to a partial cancellation. The dipole moment of 3-chloropyridine (1.83 D) is intermediate, as the C-Cl bond dipole is at an angle to the main axis of the pyridine dipole. This variation in polarity is critical for predicting solubility and intermolecular interactions, such as those with biological receptors.
HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's stability. A smaller gap generally implies higher reactivity.
The calculated HOMO-LUMO gaps for the three isomers are relatively similar, with 4-chloropyridine having the smallest gap (6.34 eV) and 2-chloropyridine the largest (6.44 eV). This suggests that 4-chloropyridine is the most kinetically reactive of the three isomers. The energies of the HOMO and LUMO themselves are also informative. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ease of accepting an electron).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
For all three chloropyridine isomers, the most negative electrostatic potential is localized around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack or hydrogen bonding. The chlorine atom, being electronegative, also creates a region of negative potential. The distribution of positive potential on the ring is influenced by the position of the chlorine atom. This information is invaluable for understanding and predicting the regioselectivity of chemical reactions and the nature of non-covalent interactions.
Conclusion
The computational analysis of 2-, 3-, and 4-chloropyridine isomers reveals distinct electronic properties that are a direct consequence of the chlorine atom's position on the pyridine ring. The significant differences in dipole moments, along with more subtle variations in HOMO-LUMO gaps and molecular electrostatic potentials, provide a rational basis for understanding the reactivity and interaction profiles of these important chemical building blocks. This guide serves as a valuable resource for researchers in drug development and materials science, enabling more informed decisions in the design and synthesis of novel functional molecules.
References
A Comparative Analysis of the Stability of 2,3,5,6-Tetrachloropyridine and Other Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 2,3,5,6-tetrachloropyridine against other halogenated pyridines, focusing on thermal, photolytic, and chemical degradation pathways. Understanding the relative stability of these compounds is crucial for their application in pharmaceutical and agrochemical development, where stability impacts shelf-life, formulation, and environmental fate. This document summarizes available quantitative data, details experimental protocols for stability assessment, and provides visual representations of key experimental workflows.
Executive Summary
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The nature, number, and position of halogen substituents on the pyridine (B92270) ring profoundly influence the molecule's physicochemical properties, including its stability. This compound, a key intermediate for compounds like chlorpyrifos (B1668852) and triclopyr, is generally considered stable under normal conditions. However, like many polyhalogenated aromatic compounds, it is susceptible to degradation under specific environmental stressors such as high temperatures and UV radiation. This guide benchmarks its stability against other chlorinated, fluorinated, brominated, and iodinated pyridines, providing a valuable resource for selecting appropriate scaffolds and handling conditions in research and development.
Data Presentation
The following tables summarize the available quantitative data on the thermal, photolytic, and chemical stability of this compound and a selection of other halogenated pyridines.
Table 1: Thermal Stability of Halogenated Pyridines
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Method |
| This compound | 90-92[1] | 250-252[1] | Not explicitly stated, but decomposes at high temperatures[1][2] | - |
| 2-Chloropyridine | -46 | 166 | Not available | - |
| 3-Chloropyridine | - | 151[3] | Not available | - |
| Pyridinium (B92312) bromotrichloroferrates (various alkyl substitutions) | - | - | 184-600 (gradual decomposition)[4] | TGA |
Note: Direct comparative TGA/DSC data for a wide range of halogenated pyridines is limited in the readily available literature. The data for pyridinium bromotrichloroferrates suggests a general trend of decomposition at elevated temperatures.
Table 2: Photolytic Stability of Halogenated Pyridines
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Half-life | Conditions |
| This compound | Sunlight | Not available | 1 week (in air), 1 year (in water)[5] | Environmental degradation |
| 2-Fluoropyridine | 254 | Not available | Not specified, but fastest TOC removal among 2-HalPYs[6] | UV irradiation in aqueous solution |
| 2-Chloropyridine | 254 | Not available | Not specified, pseudo-first order degradation[6] | UV irradiation in aqueous solution |
| 2-Bromopyridine | 254 | Not available | Not specified, pseudo-first order degradation[6] | UV irradiation in aqueous solution |
| 2-Iodopyridine | 254 | Not available | Not specified, pseudo-first order degradation[6] | UV irradiation in aqueous solution |
Table 3: Chemical Stability (Hydrolysis) of Halogenated Pyridines
| Compound | Conditions | Rate Constant (k) | Half-life (t½) |
| This compound | pH 4, 7, 9 at 70°C | <2% degradation after 10 days[5] | >10 days |
| 2-Chloropyridine | Supercritical water (400-575°C), acidic | Increases with temperature[7] | Not specified |
| 6-Chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ s⁻¹[8] | ~13.8 hours |
| 2-Chloro-N-methyl-4-pyridone | 1.0 M NaOD in D₂O | 7.2 x 10⁻⁵ s⁻¹[8] | ~2.7 hours |
| 3-Chloropyridine | Environmental conditions | Not expected to undergo hydrolysis[3] | - |
Experimental Protocols
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal stability and decomposition profile of halogenated pyridines.
Methodology:
-
Instrument: A calibrated TGA or simultaneous TGA/DSC instrument is used.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the test compound is placed in an inert crucible (e.g., alumina, platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis:
-
TGA: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperatures at which specific mass loss percentages occur (e.g., 5% and 10%) are determined.
-
DSC: The heat flow to or from the sample is measured. Endothermic peaks may indicate melting or vaporization, while exothermic peaks suggest decomposition or other chemical reactions[9][10].
-
Photostability Testing
Objective: To evaluate the stability of halogenated pyridines upon exposure to light. This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.
Methodology:
-
Light Source: A light source designed to produce an output similar to the D65/ID65 emission standards, such as a xenon or metal halide lamp, is used. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Preparation: Samples of the halogenated pyridine are placed in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, is prepared for comparison.
-
Exposure: The samples and the dark control are exposed to the light source for a specified duration. The temperature should be controlled to minimize thermal degradation.
-
Analysis: After exposure, the samples are analyzed for any changes in physical and chemical properties. This can include visual inspection, chromatographic analysis (e.g., HPLC) to quantify the parent compound and detect degradation products, and spectroscopic analysis.
-
Quantum Yield Determination (for more detailed studies): The quantum yield of photodegradation can be determined using a laser flash photolysis system. This involves exciting the sample with a laser pulse of a specific wavelength and monitoring the transient absorption of the resulting species. The quantum yield is then calculated relative to a standard with a known quantum yield[11].
Chemical Stability (Hydrolysis) Testing
Objective: To determine the rate of hydrolysis of halogenated pyridines in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: A series of buffered aqueous solutions are prepared at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: A stock solution of the halogenated pyridine is prepared in a suitable solvent and then diluted in the respective buffer solutions to a known concentration.
-
Incubation: The sample solutions are incubated at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation) for a defined period.
-
Sampling: Aliquots are withdrawn at various time points.
-
Analysis: The concentration of the remaining halogenated pyridine in each aliquot is determined using a suitable analytical method, such as HPLC with UV detection.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the halogenated pyridine versus time. The data is then fitted to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to calculate the hydrolysis rate constant (k) and the half-life (t½).
Visualization of Experimental Workflows
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. m.ciop.pl [m.ciop.pl]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is a DSC? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrachloropyridine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2,3,5,6-tetrachloropyridine, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a compound that is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Always work in a well-ventilated area and avoid breathing vapor or mist.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents dermal exposure and skin irritation.[1] |
| Eye and Face Protection | Use chemical safety goggles and a face shield.[1] | Protects against splashes and eye irritation.[1] |
| Body Protection | Wear protective clothing, such as a lab coat or coveralls, and boots.[1] | Minimizes skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or when dealing with spills.[6][7] | Protects against inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration.[1][8] This process must be carried out in a licensed hazardous waste disposal facility.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing and strong reducing agents.[1]
2. Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Maintain a log of the accumulated waste, noting the quantity and date of addition.
3. Arrange for Professional Disposal:
-
Contact a licensed environmental waste management company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
4. Incineration:
-
The primary disposal method is to burn the material in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
-
Always adhere to local, regional, and national regulations regarding hazardous waste disposal.[1][2]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Wash hands thoroughly after cleanup.[1]
For Major Spills:
-
Evacuate the area immediately and restrict access.
-
Alert your institution's emergency response team or environmental health and safety office.
-
If safe to do so, shut off all ignition sources.[1]
-
Increase ventilation in the area.
-
The emergency response team, equipped with appropriate PPE including self-contained breathing apparatus (SCBA), will proceed with containment and cleanup.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | 2402-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 2402-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Essential Safety and Operational Guide for Handling 2,3,5,6-Tetrachloropyridine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving 2,3,5,6-Tetrachloropyridine. Adherence to these procedures is paramount to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must be equipped with side shields. |
| Goggles | Chemical splash goggles are required when there is a risk of splashing. | |
| Face Shield | A face shield should be worn in conjunction with goggles when handling larger quantities or when a significant splash hazard exists. | |
| Skin and Body Protection | Gloves | Due to the potential for pyridine (B92270) and its derivatives to penetrate standard rubber and plastic gloves, specific materials are recommended. See the detailed glove selection table below.[1] |
| Laboratory Coat | A flame-resistant lab coat should be worn. | |
| Chemical Resistant Apron | A chemically resistant apron worn over the lab coat is recommended when handling significant quantities. | |
| Protective Clothing | For extensive handling, chemical-resistant coveralls may be necessary.[2] | |
| Footwear | Closed-toe shoes are mandatory. For larger scale operations, chemically resistant boots are advised. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with poor ventilation. A charcoal gas mask canister respirator has been noted as effective against pyridine concentrations.[1] Fit testing and adherence to a respiratory protection program (e.g., OSHA 29 CFR 1910.134) are essential. |
Glove Selection for Handling Pyridine Derivatives
As a close structural analog, the following data for Pyridine provides essential guidance for selecting appropriate glove materials when handling this compound.
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Highly Recommended for prolonged contact.[1][3][4][5] |
| Neoprene | 10 - 30 | Good | Suitable for short-term use where incidental contact is possible.[4] |
| Nitrile | 10 - 30 | Fair | Use with caution for very short tasks with minimal contact expected. Not recommended for immersion or prolonged handling.[4] |
| Natural Rubber (Latex) | < 10 | Not Recommended | Not Recommended for handling.[6] |
| Polyvinyl Chloride (PVC) | < 10 | Not Recommended | Not Recommended for handling.[6] |
Note: Breakthrough times and degradation ratings are based on tests with pure pyridine and should be used as a guideline. It is crucial to inspect gloves for any signs of degradation or damage before and during use. For tasks involving potential for significant exposure, double-gloving with a highly resistant material like Butyl Rubber is a recommended practice.
Procedural Protocols
Donning Personal Protective Equipment (PPE)
A systematic approach to putting on PPE is critical to ensure complete protection.
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately wash your hands.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head.
-
Gown/Lab Coat: Unbutton the lab coat and roll it outwards, avoiding contact with the exterior.
-
Respirator: Remove the respirator from the back.
-
Final Hand Hygiene: Perform a final thorough hand washing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of as hazardous material through a licensed chemical waste disposal service, typically involving incineration.[7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste. These items should be collected in a designated, sealed hazardous waste bag or container.
-
Empty Containers: "Empty" containers that held this compound are also considered hazardous waste and should be disposed of through the chemical waste stream unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps and decision-making process for safely handling this compound.
Caption: Logical workflow for PPE selection and safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
